molecular formula C17H31NO2 B14011340 tert-Butyl dodec-11-yn-1-ylcarbamate

tert-Butyl dodec-11-yn-1-ylcarbamate

Katalognummer: B14011340
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: DLMQVIGDYROYJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

tert-Butyl dodec-11-yn-1-ylcarbamate is a biochemical reagent belonging to the class of alkynyl carbamates. It features a terminal alkyne group and a Boc-protected amine, making it a valuable multifunctional building block for synthetic organic chemistry and drug discovery research. The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic uses. The terminal alkyne functionality is a key handle for click chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in bioconjugation, polymer science, and the synthesis of complex molecular architectures . The Boc-protected amine is a versatile intermediate; the Boc group can be readily removed under mild acidic conditions to reveal a primary amine, which can be further functionalized or coupled to other molecules . Alkynyl carbamates of this type serve as critical intermediates in the enantioselective total synthesis of complex natural products with potent biological activity. For instance, similar Boc-protected alkynyl amines are employed in late-stage Sonogashira coupling reactions to construct diene-ynic side chains found in macrolides like callyspongiolide, a marine natural product with demonstrated cytotoxicity against human cancer cell lines . The structural motif of a carbamate attached to a long alkyl chain terminating in an alkyne is representative of important pharmacophores and is useful in the exploration of structure-activity relationships (SAR) for novel therapeutic agents. Storage and Handling: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C.

Eigenschaften

Molekularformel

C17H31NO2

Molekulargewicht

281.4 g/mol

IUPAC-Name

tert-butyl N-dodec-11-ynylcarbamate

InChI

InChI=1S/C17H31NO2/c1-5-6-7-8-9-10-11-12-13-14-15-18-16(19)20-17(2,3)4/h1H,6-15H2,2-4H3,(H,18,19)

InChI-Schlüssel

DLMQVIGDYROYJE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCC#C

Herkunft des Produkts

United States
Foundational & Exploratory

Engineering Bioorthogonal Conjugates: A Technical Guide to tert-Butyl dodec-11-yn-1-ylcarbamate in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward complex modalities such as Proteolysis Targeting Chimeras (PROTACs) and targeted bioconjugates, the architectural precision of the linker region has become a critical determinant of pharmacokinetic success. tert-Butyl dodec-11-yn-1-ylcarbamate (CAS: 2707533-39-7) is a premium bifunctional aliphatic linker engineered for these advanced applications[1],[2]. Featuring a terminal alkyne and a Boc-protected amine separated by a 12-carbon hydrophobic chain, this molecule serves as a highly chemoselective building block for bioorthogonal conjugation and modular synthesis[3].

This whitepaper provides an in-depth mechanistic analysis of this linker, outlining the causality behind its structural design, and delivers field-proven, self-validating protocols for its integration into drug development pipelines.

Physicochemical Profiling & Structural Causality

The selection of a linker is never arbitrary; it is a calculated exercise in thermodynamic and pharmacokinetic optimization.

Why a C12 Aliphatic Chain?

In PROTAC design, the linker actively dictates the formation of the ternary complex (E3 Ligase–PROTAC–Target Protein). A 12-carbon aliphatic chain provides a highly flexible, hydrophobic spacer spanning approximately 15–18 Å. Unlike Polyethylene Glycol (PEG) linkers, which introduce multiple hydrogen bond acceptors and increase the Topological Polar Surface Area (TPSA), pure aliphatic chains maintain low polarity. The causality here is critical: minimizing TPSA prevents the molecule from becoming trapped in the aqueous extracellular space, directly correlating with improved intracellular accumulation and membrane permeability.

The Dual-Functional Termini
  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection. It acts as a thermodynamic sink against nucleophilic attacks and basic conditions during early synthetic steps, yet it is cleanly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) to expose a primary amine for amide coupling[4],[5].

  • Terminal Alkyne: The alkyne moiety is biologically inert. It acts as the ultimate bioorthogonal handle for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), forming a stable 1,4-disubstituted 1,2,3-triazole linkage without cross-reacting with native biological functional groups (like thiols or amines)[6].

Quantitative Data: Linker Metrics
PropertyValue / SpecificationMechanistic Implication
CAS Number 2707533-39-7[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₇H₃₁NO₂Defines the stoichiometric mass for reaction planning.
Molecular Weight 281.44 g/mol Low molecular weight ensures minimal bulk addition to the final conjugate.
Chain Length 12 Carbons (C12)Provides ~15 Å spacing, ideal for bridging shallow protein binding pockets.
Reactivity Handles Terminal Alkyne, Boc-AmineEnables orthogonal, two-step directional synthesis without cross-polymerization.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformations before proceeding to the next synthetic node.

Protocol 1: Boc-Deprotection and Amide Coupling

Objective: Remove the Boc protecting group from CAS 2707533-39-7 and couple the resulting primary amine to a target protein ligand containing a carboxylic acid.

  • Deprotection: Dissolve tert-butyl dodec-11-yn-1-ylcarbamate (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.

  • Solvent Evaporation: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the dodec-11-yn-1-amine trifluoroacetate salt.

    • Causality: Residual TFA can protonate the base used in the next step, stalling the coupling reaction. Toluene forms an azeotrope with TFA, ensuring complete removal.

  • Activation: In a separate flask, dissolve the carboxylic acid ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

    • Causality: HATU is selected over EDC/NHS because it generates a highly reactive HOAt ester, which overcomes the steric hindrance often associated with complex drug ligands.

  • Coupling: Add the amine salt from Step 2 to the activated ester solution. Stir for 4 hours at room temperature.

  • Validation Checkpoint: Perform a Ninhydrin (Kaiser) test on a micro-aliquot. A negative (yellow) result confirms the complete consumption of the primary amine. Validate the target mass via LC-MS ([M+H]⁺).

Protocol 2: CuAAC (Click Chemistry) Bioconjugation

Objective: Conjugate the alkyne-functionalized intermediate to an azide-tagged E3 ligase ligand to form the final PROTAC.

  • Reagent Preparation: Dissolve the alkyne-intermediate (1.0 eq) and the azide-tagged ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Assembly: Premix CuSO₄ (0.1 eq) with THPTA ligand (0.5 eq) in water before adding to the main reaction.

    • Causality: THPTA is a water-soluble ligand that tightly coordinates Cu(I). This coordination prevents the copper from generating reactive oxygen species (ROS) that could degrade sensitive biological moieties[6].

  • Reduction: Add Sodium Ascorbate (0.5 eq) to the mixture. The solution will briefly turn brown and then pale yellow, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) state.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation Checkpoint: Monitor via HPLC. The disappearance of the distinct azide and alkyne peaks, accompanied by the emergence of a single, highly polar peak (the triazole product), validates the chemoselective cycloaddition.

Logical Workflows & Visualizations

The following diagrams map the logical relationships and mechanistic pathways enabled by the tert-Butyl dodec-11-yn-1-ylcarbamate linker.

PROTAC_Assembly E3 E3 Ligase Ligand (Azide Functionalized) Click 3. CuAAC Click Reaction (CuSO4, Sodium Ascorbate) E3->Click Reacts with Alkyne POI Target Protein Ligand (Carboxylic Acid) Amide 2. Amide Coupling (HATU/DIPEA) POI->Amide Reacts with Amine Linker tert-Butyl dodec-11-yn-1-ylcarbamate (CAS: 2707533-39-7) Deprotect 1. Boc Deprotection (TFA/DCM) Linker->Deprotect Exposes Amine Deprotect->Amide Amide->Click Alkyne Intermediate PROTAC Fully Assembled PROTAC Click->PROTAC Triazole Formation

Fig 1. Logical workflow for PROTAC assembly utilizing the C12 aliphatic linker.

CuAAC_Workflow Start Alkyne-Modified Precursor (from CAS 2707533-39-7) Intermediate Cu(I)-Acetylide Intermediate Start->Intermediate Cu(I) Insertion Azide Azide-Tagged Biomolecule Product 1,4-Disubstituted 1,2,3-Triazole (Stable Bioconjugate) Azide->Product Azide Attack Catalyst Catalyst Complex CuSO4 + THPTA + Ascorbate Catalyst->Intermediate Generates Cu(I) Intermediate->Product Cycloaddition

Fig 2. Mechanistic pathway of the CuAAC bioconjugation utilizing the terminal alkyne.

References

  • ACS Publications. "Click Chemistry-Assisted Bioconjugates for Hapten Immunodiagnostics." Bioconjugate Chemistry, 2020. Available at:[Link]

  • Google Patents. "Compositions containing, methods and uses of antibody-TLR agonist conjugates." Patent AU2020223031A1.
  • European Patent Office. "Modified Human Growth Hormone Polypeptides and Their Uses." Patent EP 1740608 B1.

Sources

Navigating the Acquisition and Application of tert-Butyl dodec-11-yn-1-ylcarbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and application of the versatile bioconjugation linker, tert-Butyl dodec-11-yn-1-ylcarbamate.

In the landscape of modern chemical biology and drug development, the strategic linkage of molecules is paramount. Bifunctional linkers, possessing two reactive moieties, are instrumental in the construction of complex architectures such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. Among these critical tools, tert-Butyl dodec-11-yn-1-ylcarbamate, with its terminal alkyne and Boc-protected amine, offers a valuable platform for sequential or orthogonal conjugation strategies. This guide provides a comprehensive overview of its commercial availability, a detailed exploration of a practical synthetic route for its de novo preparation, and insights into its application.

Commercial Availability and Procurement

tert-Butyl dodec-11-yn-1-ylcarbamate, identified by the CAS number 2707533-39-7 , is available from a number of commercial suppliers specializing in chemical building blocks and research chemicals. While it may not be a stock item for all major chemical providers, it can be sourced through various online chemical marketplaces.

Table 1: Representative Commercial Supplier Information for tert-Butyl dodec-11-yn-1-ylcarbamate

Supplier PlatformTypical PurityNotes
ChemicalBook≥95%Lists multiple potential suppliers.
BLD PharmCustom SynthesisMay be available through their custom synthesis services.
AiFChemResearch GradeListed as a research chemical for scientific use.[1]

Expert Insight: When procuring this reagent, it is crucial for researchers to request a certificate of analysis (CoA) to verify its identity and purity. Key analytical data to scrutinize include ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and absence of significant impurities. Given the potential for batch-to-batch variability, establishing a reliable supplier is key for the reproducibility of downstream applications.

De Novo Synthesis: A Strategic Alternative

In instances where commercial availability is limited, or when larger quantities or specific purity grades are required, de novo synthesis presents a viable alternative. The following section outlines a logical and field-proven synthetic strategy, drawing upon established organic chemistry principles for the construction of long-chain functionalized alkynes and the protection of amines.

The proposed synthetic pathway commences with a commercially available and cost-effective starting material, 11-bromo-1-undecanol. The strategy involves the introduction of the terminal alkyne, followed by conversion of the hydroxyl group to an amine, and subsequent Boc protection.

Synthesis_Workflow cluster_0 Oxidation cluster_1 Corey-Fuchs Reaction cluster_2 Azidation cluster_3 Staudinger Reduction cluster_4 Boc Protection A 11-Bromo-1-undecanol B 11-Bromo-1-undecanal A->B PCC, DCM C 12-Bromo-1-dodecyne B->C 1. CBr4, PPh3 2. n-BuLi D 12-Azido-1-dodecyne C->D NaN3, DMF E 11-Dodecyn-1-amine D->E 1. PPh3 2. H2O F tert-Butyl dodec-11-yn-1-ylcarbamate E->F (Boc)2O, Et3N, DCM Applications cluster_main A tert-Butyl dodec-11-yn-1-ylcarbamate Terminal Alkyne Boc-Protected Amine B Click Chemistry (e.g., with azides) A:f0->B C C A:f1->C E Sonogashira Coupling A:f0->E D Amide Coupling (e.g., with carboxylic acids) C->D

Sources

Comprehensive Technical Guide: Stability, Storage, and Application of tert-Butyl dodec-11-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of bioconjugation, targeted protein degradation (PROTACs), and materials science, heterobifunctional linkers are foundational structural components. tert-Butyl dodec-11-yn-1-ylcarbamate (CAS: 2707533-39-7) is a highly versatile aliphatic linker characterized by a 12-carbon hydrophobic spacer, a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and a tert-butyloxycarbonyl (Boc) protected primary amine[1].

As a Senior Application Scientist, I have observed that the successful integration of this linker into complex molecular architectures depends entirely on maintaining its structural integrity prior to and during synthesis. This whitepaper deconstructs the mechanistic stability of tert-Butyl dodec-11-yn-1-ylcarbamate, establishes rigorous storage parameters, and provides self-validating experimental workflows to ensure reproducible bioconjugation.

Structural Deconstruction and Mechanistic Stability

To understand the storage requirements of tert-Butyl dodec-11-yn-1-ylcarbamate, we must analyze the causality behind its degradation pathways. The molecule is divided into three distinct functional domains, each with specific vulnerabilities:

  • Domain A: The Boc-Protected Amine. The tert-butyloxycarbonyl group is highly stable to nucleophiles and basic conditions, making it ideal for orthogonal synthesis. However, it is fundamentally labile under acidic conditions. Exposure to strong acids (e.g., TFA, HCl) triggers rapid acidolysis, leading to the evolution of isobutylene and carbon dioxide, leaving behind a reactive free primary amine. Furthermore, extreme thermal stress can induce spontaneous decarboxylation.

  • Domain B: The Dodecyl Aliphatic Spacer. Comprising 12 methylene units, this domain is chemically inert and highly hydrophobic. It serves to reduce steric hindrance between conjugated biomolecules. While stable, its hydrophobicity dictates the need for organic or mixed aqueous-organic solvent systems (e.g., DMF, DMSO) during reactions.

  • Domain C: The Terminal Alkyne. Terminal alkynes are high-energy functional groups. While relatively stable compared to activated alkynes, prolonged exposure to oxygen, light, or trace transition metals can induce radical generation at the propargylic position. This can lead to Glaser-type oxidative coupling (polymerization) or hydration of the alkyne into a ketone.

degradation_pathways Compound tert-Butyl dodec-11-yn-1-ylcarbamate Acid Strong Acids (TFA, HCl) Compound->Acid Acidolysis Oxidation Oxygen / Trace Metals Compound->Oxidation Exposure Heat Thermal Stress (> 50°C) Compound->Heat Heating Deprotection Boc Deprotection Acid->Deprotection Hydrolysis Polymerization Oxidative Coupling Oxidation->Polymerization Radical Rxn Decarboxylation Decarboxylation Heat->Decarboxylation Breakdown

Logical relationship of degradation pathways for tert-Butyl dodec-11-yn-1-ylcarbamate.

Optimal Storage Conditions & Environmental Controls

Based on the mechanistic vulnerabilities outlined above, rigorous environmental controls are non-negotiable. Standard storage protocols for Boc-protected amino alkynes dictate that the compound must be sealed in dry conditions and kept refrigerated at 2-8°C[2]. To mitigate the risk of oxidative degradation over extended periods, the headspace of the storage vial must be purged with an inert gas[3].

The following table summarizes the quantitative parameters required to maintain optimal stability:

ParameterOptimal ConditionAcceptable RangeMechanistic Risk if Violated
Temperature -20°C (Long-term)2-8°C (Short-term, <1 month)Thermal decarboxylation of the Boc group; alkyne polymerization.
Atmosphere Argon / NitrogenDry Air (Brief handling only)Oxidative degradation (Glaser-type coupling) of the terminal alkyne.
Light Exposure Dark (Amber Vial)Ambient (Brief handling only)Photo-oxidation and radical generation at the propargylic position.
Moisture < 0.1% (Desiccated)Ambient (Brief handling only)Hydrolysis of the carbamate group, especially if trace acids are present.

Self-Validating Experimental Protocols

To ensure scientific integrity, every synthetic step involving tert-Butyl dodec-11-yn-1-ylcarbamate must be treated as a self-validating system. The following protocols are designed to confirm reagent integrity before use and ensure high-fidelity bioconjugation.

Protocol 1: Pre-Use Quality Control (QC) Assessment

Causality: Alkynes can degrade silently in storage. Committing degraded linkers to expensive biological payloads (e.g., antibodies or target proteins) results in catastrophic yield losses. This QC step validates the structural domains prior to synthesis.

  • Sample Preparation: Dissolve 1-2 mg of the compound in 0.6 mL of anhydrous deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1 H-NMR Acquisition: Acquire a standard 1 H-NMR spectrum at 400 MHz or higher.

  • Data Interpretation (Self-Validation):

    • Domain A Validation: Confirm the presence of the Boc group via a sharp, intense singlet integrating to 9 protons at ~1.44 ppm.

    • Domain C Validation: Confirm the intact terminal alkyne via a distinct triplet integrating to 1 proton at ~1.94 ppm.

    • Domain B Validation: Verify the aliphatic chain via a broad multiplet integrating to 20 protons between 1.2-1.6 ppm.

  • LC-MS Validation: Run a high-resolution mass spectrometry (HRMS) scan in positive ion mode. Confirm the presence of the [M+H]+ peak at m/z 282.24 or the [M+Na]+ peak at m/z 304.22.

Protocol 2: CuAAC Bioconjugation and Deprotection Workflow

Causality: Copper(I) is highly susceptible to disproportionation and oxidation. Pre-complexing Copper(II) with a stabilizing ligand (THPTA) before reduction ensures a steady supply of active catalyst, preventing the generation of Reactive Oxygen Species (ROS) that could cleave the linker. Furthermore, while the Boc group is stable under standard CuAAC conditions, harsh multicatalytic environments or excessive heat (e.g., 120°C) can induce unintended partial deprotection[4].

  • Reagent Preparation: In an oxygen-free environment (glovebox or Schlenk line), dissolve the azide-bearing partner and tert-Butyl dodec-11-yn-1-ylcarbamate (1.1 equivalents) in anhydrous DMF or a 1:1 mixture of DMSO/ H2​O .

  • Catalyst Assembly: Prepare a stock solution of CuSO4​⋅5H2​O (0.1 eq) and THPTA ligand (0.5 eq) in degassed water. Note: Pre-mixing is critical to protect the Cu(I) oxidation state.

  • Reaction Initiation: Add the Cu/THPTA complex to the reaction mixture, followed immediately by freshly prepared sodium ascorbate (0.5 eq) to reduce Cu(II) to the active Cu(I) species.

  • Incubation & Monitoring: Stir at room temperature (20-25°C) for 2-12 hours under an inert atmosphere. Monitor conversion via LC-MS. Avoid elevated temperatures to preserve the Boc group.

  • Boc Deprotection: Once the triazole intermediate is purified, dissolve it in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature to quantitatively yield the free primary amine for downstream processing.

cuaac_workflow Step1 1. Quality Control (NMR/MS) Step2 2. Reagent Prep (Inert Gas) Step1->Step2 Pass QC Step3 3. CuAAC Reaction Step2->Step3 Add Azide Step4 4. Boc Deprotection Step3->Step4 Triazole Formed Step5 5. Purification (HPLC) Step4->Step5 Free Amine

Step-by-step experimental workflow for CuAAC bioconjugation and deprotection.

References

  • Title: Terminal Alkynes - Product Catalog Source: AiFChem URL
  • Title: 正8-炔-1-基氨基甲酸叔丁酯 | tert-Butyl non-8-yn-1-ylcarbamate Source: Leyan URL
  • Title: 149990-27-2 | tert-Butyl but-3-yn-1-ylcarbamate Source: BLD Pharm URL
  • Title: Cu/Pd-Catalyzed Synthesis of Fully Decorated Polycyclic Triazoles Source: ACS Catalysis URL

Sources

Methodological & Application

Application Note & Protocols: Strategic Application of tert-Butyl dodec-11-yn-1-ylcarbamate in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of tert-Butyl dodec-11-yn-1-ylcarbamate , a versatile bifunctional linker, and its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. We detail its unique structural features—a terminal alkyne for covalent ligation, a long alkyl spacer for modulating hydrophobicity, and a Boc-protected amine for post-conjugation functionalization. This document serves as a comprehensive resource for researchers in drug development, materials science, and bioconjugation, offering detailed mechanistic insights, step-by-step experimental protocols, optimization strategies, and troubleshooting advice.

Introduction: The Strategic Advantage of a Bifunctional Linker

In the modular world of modern chemical synthesis, linker molecules are fundamental tools for covalently connecting distinct molecular entities.[1] Tert-Butyl dodec-11-yn-1-ylcarbamate emerges as a particularly strategic reagent due to its trifecta of functionalities:

  • Terminal Alkyne: This group serves as the high-energy, spring-loaded handle for the CuAAC reaction, enabling highly efficient and specific covalent bond formation with azide-containing molecules.[1]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile mask for a primary amine.[2][3] This "latent" functionality prevents unwanted side reactions during the click reaction and can be selectively removed under acidic conditions post-conjugation, revealing a nucleophilic amine for subsequent modifications.[4]

  • Dodecyl (C12) Spacer: The long, flexible alkyl chain acts as a significant spacer arm, which can be critical for overcoming steric hindrance between large biomolecules. Furthermore, its hydrophobic nature can be exploited to influence the solubility of the final conjugate or to facilitate interactions with lipid membranes.

This unique combination makes the reagent an ideal choice for multi-step synthetic strategies where precise control over reactivity and sequential functionalization are paramount.

The Core Reaction: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, prized for its high yields, stereospecificity (forming only the 1,4-disubstituted triazole regioisomer), and tolerance of a wide range of functional groups and reaction conditions.[5][6] The reaction proceeds through a catalytic cycle initiated and sustained by a copper(I) species. While Cu(I) salts can be used directly, it is more common and reliable to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate.[5][7]

The presence of a stabilizing ligand is crucial for preventing the disproportionation and oxidation of the active Cu(I) catalyst and for accelerating the reaction rate.[8][9] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) are common in organic solvents, while water-soluble variants like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) enable the reaction to be performed under biocompatible aqueous conditions.[10]

The generally accepted mechanism is depicted below:

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_cycle Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne - H+ Alkyne tert-Butyl dodec-11-yn-1-ylcarbamate Azide Azide Partner (R-N3) Metallacycle Six-Membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted Triazole Product Triazolide->Product + H+ Product->Cu_I Regenerates Catalyst Proton H+ Alkyne_label Reactant 1 Alkyne_label->Alkyne Azide_label Reactant 2 Azide_label->Azide

Caption: The catalytic cycle of the CuAAC reaction.

The cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide partner to form a six-membered metallacycle.[5] This intermediate undergoes ring contraction to a copper triazolide, which is then protonated to release the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst.[5][6]

Experimental Protocols

Safety Precautions
  • Azides: Organic azides can be energetic and potentially explosive, especially at elevated temperatures or in concentrated form. Handle with care and behind a safety shield.

  • Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]

  • Solvents: Handle all organic solvents in a well-ventilated fume hood.

  • Acids: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly corrosive. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.[4]

Protocol 1: General CuAAC Reaction

This protocol describes a general procedure for conjugating tert-Butyl dodec-11-yn-1-ylcarbamate to an azide-containing molecule in an organic solvent system.

Materials and Equipment:

  • tert-Butyl dodec-11-yn-1-ylcarbamate

  • Azide-functionalized substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: e.g., Tetrahydrofuran (THF) and Water (H₂O), degassed

  • Reaction vial with a magnetic stir bar

  • Standard laboratory glassware for work-up

  • Thin Layer Chromatography (TLC) or LC-MS for reaction monitoring

  • Silica gel for column chromatography

Reagent Preparation:

  • Alkyne Solution: Prepare a 100 mM stock solution of tert-Butyl dodec-11-yn-1-ylcarbamate in THF.

  • Azide Solution: Prepare a 100 mM stock solution of the azide substrate in THF.

  • CuSO₄ Solution: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate Solution: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use.

  • TBTA Solution: Prepare a 50 mM stock solution in THF or a THF/t-BuOH mixture.

Step-by-Step Procedure:

  • To a reaction vial, add the azide substrate (e.g., 0.1 mmol, 1.0 eq).

  • Add the tert-Butyl dodec-11-yn-1-ylcarbamate solution (1.0 to 1.2 eq, e.g., 1.2 mL of 100 mM solution for 1.2 eq).

  • Add the solvent system (e.g., 2 mL of a 4:1 THF:H₂O mixture). Stir to dissolve.

  • Add the TBTA solution (0.05 eq, e.g., 100 µL of 50 mM solution).

  • Add the CuSO₄ solution (0.05 eq, e.g., 100 µL of 50 mM solution). The solution may turn a pale blue.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.25 eq, e.g., 25 µL of 1 M solution). The solution should turn from pale blue to a yellowish or colorless state.

  • Seal the vial and stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash with saturated aqueous ammonium chloride to remove the copper catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure Boc-protected triazole conjugate.

Protocol 2: Post-Click Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the terminal primary amine.

Materials and Equipment:

  • Boc-protected triazole conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Dissolve the purified Boc-protected triazole (1.0 eq) in DCM (e.g., 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 eq, typically a 20-50% v/v solution of TFA in DCM).[4] Gas evolution (CO₂) may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting primary amine can be used directly or purified further if necessary.

Workflow and Optimization

The overall experimental process follows a logical sequence from conjugation to deprotection and final functionalization.

Workflow Start Start: Alkyne + Azide Click Protocol 1: CuAAC Reaction Start->Click Purify1 Purification 1 (Chromatography) Click->Purify1 BocProduct Boc-Protected Triazole Conjugate Purify1->BocProduct Deprotect Protocol 2: Boc Deprotection (TFA/DCM) BocProduct->Deprotect Purify2 Purification 2 (Extraction/Neutralization) Deprotect->Purify2 FinalProduct Final Product: Primary Amine Purify2->FinalProduct

Caption: Overall experimental workflow.

Optimization Parameters:

For challenging substrates or to improve reaction efficiency, several parameters can be adjusted.

ParameterStandard ConditionOptimization Strategy & Rationale
Alkyne Stoichiometry 1.0 - 1.2 eqIncrease to 1.5-2.0 eq if the azide is the more valuable component to drive the reaction to completion.
Catalyst Loading 5 mol% Cu/LigandIncrease to 10 mol% for sterically hindered substrates. Decrease to 1-2 mol% for highly reactive partners to minimize copper contamination.
Solvent System THF/H₂O (4:1)For less polar substrates, use DMF or DMSO. For biomolecules, use aqueous buffers with a water-soluble ligand like THPTA.[10]
Temperature Room TemperatureGentle heating (35-50 °C) can accelerate slow reactions. Microwave irradiation can dramatically reduce reaction times.[13]
Ligand:Cu Ratio 1:1Increasing the ratio to 5:1 can enhance catalyst stability and protect sensitive biomolecules from oxidative damage.[7]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst (Cu(I) oxidized). 2. Impure reagents. 3. Insufficient degassing.1. Ensure sodium ascorbate solution is freshly prepared. 2. Purify starting materials. 3. Degas solvents thoroughly with an inert gas (N₂ or Ar) before adding the catalyst.
Formation of Side Products 1. Alkyne homocoupling (Glaser coupling). 2. Degradation of sensitive functional groups.1. Ensure sufficient sodium ascorbate is present. Use a stabilizing ligand. 2. Use a more biocompatible ligand (e.g., THPTA). Run the reaction at a lower temperature.
Incomplete Boc Deprotection 1. Insufficient acid or reaction time. 2. Steric hindrance around the Boc group.1. Increase the concentration of TFA or extend the reaction time. 2. Consider using a stronger acid system like 4M HCl in dioxane.[14]
Difficulty in Purification 1. Streaking on silica gel. 2. Co-elution of product and ligand.1. The triazole product may coordinate to the silica. Add 1% triethylamine to the eluent. 2. Use a water-soluble ligand (THPTA) that can be removed with an aqueous wash.

References

  • Cai, W., et al. (2015). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology. [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • Juárez-García, J. M., et al. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Molecules. [Link]

  • Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • ResearchGate. (2025, March 22). Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids. [Link]

  • Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Ali, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Kumar, A., et al. (2022). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. PMC. [Link]

  • Proprep. (2024, January 31). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

  • PubChem. tert-Butyl (1S)-2,3-dihydro-1H-inden-1-ylcarbamate. [Link]

  • PubChem. tert-Butyl carbamate. [Link]

  • PubChem. tert-butyl N-(prop-2-yn-1-yl)carbamate. [Link]

  • DergiPark. The Use of Click Chemistry in Drug Development Applications. [Link]

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews. [Link]

  • Interchim. Click chemistry Activators. [Link]

  • Hong, V., et al. (2011). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. PMC. [Link]

Sources

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with tert-Butyl dodec-11-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized bioconjugation and materials science by providing a highly reliable, bioorthogonal method for covalently linking molecules[1]. While standard CuAAC protocols often utilize hydrophilic PEG-based linkers, specific applications in drug development—such as membrane anchoring, lipophilic drug conjugation, and steric buffering—require highly hydrophobic spacers.

This application note details the optimized protocol for utilizing tert-Butyl dodec-11-yn-1-ylcarbamate (Boc-protected 12-amino-1-dodecyne) in CuAAC reactions. Featuring a terminal alkyne, a highly lipophilic 10-carbon aliphatic spacer, and a Boc-protected primary amine, this heterobifunctional reagent enables a robust two-stage functionalization strategy. The protocol addresses the critical solubility challenges associated with long-chain aliphatic alkynes and provides a self-validating framework to ensure high-yield, regioselective 1,4-triazole formation[2].

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than simply following a recipe. The CuAAC reaction features an enormous rate acceleration of 107 to 108 compared to the uncatalyzed 1,3-dipolar cycloaddition[3]. However, the introduction of a highly hydrophobic dodecyl chain requires precise modulation of the catalytic environment.

Ligand-Accelerated Catalysis and Biomolecule Protection

The active catalyst in this reaction is the Cu(I) oxidation state, which is generated in situ by reducing Cu(II) sulfate with sodium ascorbate[4]. However, the combination of Cu(I), oxygen, and ascorbate generates reactive oxygen species (ROS) that can rapidly oxidize histidine, methionine, and cysteine residues on proteins.

To prevent this, we employ THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble accelerating ligand. THPTA serves a dual purpose: it stabilizes the Cu(I) oxidation state to accelerate the cycloaddition, and it acts as a sacrificial reductant to protect biomolecules from oxidative damage[5][6].

Overcoming Hydrophobic Insolubility

tert-Butyl dodec-11-yn-1-ylcarbamate is highly insoluble in standard aqueous buffers. If introduced directly into Phosphate-Buffered Saline (PBS), the reagent will instantly precipitate, sequestering the alkyne from the catalytic cycle. To maintain a homogeneous reaction, a co-solvent system is mandatory. The addition of 20–30% (v/v) DMSO or tert-butanol ensures the solvation of the hydrophobic dodecyl chain while maintaining the structural integrity of most robust proteins[7].

Orthogonal Deprotection

The tert-butyloxycarbonyl (Boc) group prevents the terminal amine from undergoing unwanted side reactions during the CuAAC process. Once the stable triazole linkage is formed, the Boc group can be removed via mild acid hydrolysis (e.g., Trifluoroacetic acid in Dichloromethane) to expose a reactive primary amine for downstream conjugation.

Reaction Workflows & Visualizations

Workflow A Azide-Target (Biomolecule) F 1,4-Triazole Conjugate (Boc-Protected) A->F CuAAC B tert-Butyl dodec-11-yn-1-ylcarbamate (Hydrophobic Alkyne) B->F C Catalyst Premix (CuSO4 + THPTA) E Active Cu(I)-THPTA Complex C->E Reduction D Reducing Agent (Sodium Ascorbate) D->E E->F Catalysis

Caption: Catalytic cycle and workflow for CuAAC using THPTA-stabilized Copper(I).

Strategy Step1 Stage 1: CuAAC Click Reaction (Azide + Alkyne-Boc) Int1 Boc-Protected Conjugate (Stable Triazole Linkage) Step1->Int1 Step2 Stage 2: Boc Deprotection (TFA / DCM) Int1->Step2 Int2 Free Primary Amine (12-Carbon Lipophilic Spacer) Step2->Int2 Step3 Stage 3: Downstream Conjugation (NHS-Ester / Isothiocyanate) Int2->Step3 Final Dual-Functionalized Complex Bioconjugate Step3->Final

Caption: Two-stage orthogonal bioconjugation strategy utilizing the Boc-protected aliphatic alkyne.

Quantitative Data & Reagent Specifications

Table 1: Standard Reagent Stoichiometry for Protein Bioconjugation

Reagent Stock Concentration Final Concentration Molar Equivalents Function
Azide-Modified Protein 5–10 mg/mL in PBS ~50 µM 1 eq Target biomolecule
tert-Butyl dodec-11-yn-1-ylcarbamate 100 mM in DMSO 500 µM 10 eq Hydrophobic Alkyne Linker
CuSO₄·5H₂O 20 mM in H₂O 250 µM 5 eq (to protein) Cu(II) Catalyst Source
THPTA Ligand 100 mM in H₂O 1.25 mM 25 eq (5x to Cu) Cu(I) Stabilizer & ROS Scavenger

| Sodium Ascorbate | 100 mM in H₂O | 5.0 mM | 100 eq (20x to Cu) | Reducing Agent |

Table 2: Solvent Compatibility Matrix for Dodecyl-Alkynes

Target Molecule Type Recommended Solvent System Rationale / Causality
Small Molecules / Peptides 50% t-BuOH / 50% H₂O Excellent solubility for both hydrophobic linkers and polar peptides.
Robust Proteins (e.g., BSA) 20–30% DMSO in PBS DMSO solvates the dodecyl chain; robust proteins resist denaturation[7].

| Sensitive Enzymes | 10% DMSO + 2% Triton X-100 | Surfactant aids in micellar solubilization of the alkyne without denaturing the enzyme. |

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation

Self-Validation Check: Sodium ascorbate readily oxidizes in air. A yellowing ascorbate solution indicates degradation and will result in reaction failure. Always prepare sodium ascorbate fresh immediately before use[4].

  • Dissolve tert-Butyl dodec-11-yn-1-ylcarbamate in anhydrous DMSO to a concentration of 100 mM.

  • Prepare 20 mM CuSO₄·5H₂O in deionized water.

  • Prepare 100 mM THPTA in deionized water.

  • Prepare 100 mM Sodium Ascorbate in deionized water (Fresh).

Phase 2: Catalyst Premixing (Critical Step)

Causality: Free Cu(II) binds non-specifically to the backbone of proteins, leading to precipitation and localized ROS generation. Premixing CuSO₄ with THPTA ensures that all copper is safely chelated before it contacts the biomolecule[4][6].

  • In a clean microcentrifuge tube, combine 12.5 µL of 100 mM THPTA with 6.3 µL of 20 mM CuSO₄.

  • Vortex briefly and incubate at room temperature for 5 minutes. The solution will appear pale blue.

Phase 3: Reaction Assembly

Note: The order of addition is strictly enforced to maintain system integrity.

  • To a 1.5 mL reaction vial, add the Azide-Modified Protein solution (e.g., 400 µL of a 50 µM solution in PBS).

  • Add the required volume of co-solvent (e.g., 120 µL of DMSO) to reach a final DMSO concentration of ~20-25% v/v. Mix gently by pipetting.

  • Add 5 µL of the 100 mM tert-Butyl dodec-11-yn-1-ylcarbamate stock. The solution must remain clear. If cloudiness occurs, increase the DMSO concentration incrementally.

  • Add the entire volume (~18.8 µL) of the CuSO₄/THPTA catalyst premix to the reaction vial. Mix gently.

Phase 4: Initiation & Incubation
  • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM Sodium Ascorbate[4].

  • Flush the vial headspace with Argon or Nitrogen gas (optional but recommended to maximize THPTA lifespan).

  • Incubate the reaction at room temperature for 2 hours on an end-over-end rotator.

  • Purification: Remove excess reagents, copper, and unreacted alkyne using a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

Phase 5: Post-Click Boc Deprotection (Optional)

If the downstream application requires a free amine:

  • Lyophilize the purified bioconjugate (if stable) or transfer to a compatible organic solvent.

  • Treat with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes at room temperature.

  • Evaporate the solvent under a stream of nitrogen and wash with cold diethyl ether to precipitate the amine-functionalized conjugate.

Sources

Application Notes and Protocols: Bioconjugation Strategies Utilizing tert-Butyl dodec-11-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Hydrophobic Aliphatic Spacer

tert-Butyl dodec-11-yn-1-ylcarbamate (CAS: 2707533-39-7)[1] is a highly versatile, heterobifunctional crosslinker characterized by a terminal alkyne and a tert-butyloxycarbonyl (Boc)-protected primary amine, separated by a highly hydrophobic 10-carbon aliphatic chain.

While polyethylene glycol (PEG) linkers are ubiquitous in bioconjugation for their solubility-enhancing properties, aliphatic linkers like tert-butyl dodec-11-yn-1-ylcarbamate are selected when lipophilicity is a functional requirement . This includes the synthesis of lipid nanoparticles (LNPs) where the alkyl chain anchors into the lipid bilayer[2], the development of cell-penetrating peptides, or the tuning of the pharmacokinetic profiles and aggregation resistance in specific Antibody-Drug Conjugates (ADCs)[3].

This application note provides an in-depth, self-validating methodology for utilizing this linker through a two-stage process: bioorthogonal click chemistry followed by acidic deprotection and subsequent amine functionalization.

Mechanistic Insights and Causality

To ensure high-yield bioconjugation without compromising the structural integrity of the target biomolecules, it is critical to understand the chemical causality behind the reagent selection.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the linker reacts with an azide-functionalized payload or biomolecule via CuAAC to form a stable 1,4-disubstituted 1,2,3-triazole linkage[4].

  • The Role of Cu(I) and Ascorbate: The reaction requires copper in the +1 oxidation state to form the catalytic copper-acetylide intermediate. Because Cu(I) is thermodynamically unstable and easily oxidized to Cu(II), sodium ascorbate is added as a sacrificial reducing agent to continuously regenerate the active catalyst[5][6].

  • The Necessity of THPTA: Free Cu(I) in aqueous biological buffers generates reactive oxygen species (ROS) that rapidly degrade proteins and nucleic acids. The addition of a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) coordinates the Cu(I) ion, accelerating the cycloaddition rate while simultaneously shielding the biomolecule from oxidative damage[5].

Acidic Boc Deprotection

Following the click reaction, the Boc group must be removed to expose the primary amine for downstream conjugation (e.g., reacting with an NHS-ester).

  • TFA/DCM Cleavage: The Boc carbamate is acid-labile. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for this cleavage[7]. DCM acts as a non-nucleophilic, polar aprotic solvent that stabilizes the transient tert-butyl carbocation intermediate formed during the elimination of isobutylene and carbon dioxide[7][8].

CuAAC_Logic Cu2 Cu(II) Source (CuSO4) Cu1 Active Catalyst Cu(I) Cu2->Cu1 Reduction Asc Reducing Agent (Sodium Ascorbate) Asc->Cu1 Donates e- Complex Cu(I)-THPTA Complex (ROS Protection) Cu1->Complex Coordination Ligand Stabilizing Ligand (THPTA) Ligand->Complex Binds Cu(I) Product 1,2,3-Triazole Conjugate Complex->Product Catalyzes Alkyne Terminal Alkyne (Linker) Alkyne->Product Cycloaddition Azide Azide (Biomolecule) Azide->Product Cycloaddition

Logical relationship and roles of reagents in the CuAAC catalytic cycle.

Quantitative Reaction Parameters

The following table summarizes the empirically optimized stoichiometry and conditions for the dual-stage bioconjugation workflow[4][6][7].

Reaction StageParameterOptimized ConditionMechanistic Rationale
CuAAC (Click) Linker : Azide Ratio2:1 to 10:1 (Molar)Excess hydrophobic linker drives the reaction to completion; unreacted linker is easily removed via dialysis/SEC.
CuAAC (Click) Cu(II) : THPTA Ratio1:5 (Molar)A 5-fold excess of ligand ensures complete coordination of copper, preventing protein precipitation and ROS generation.
CuAAC (Click) Ascorbate Concentration5 mM (Final)Maintains a highly reducing environment to keep copper in the +1 state throughout the 1–2 hour reaction time.
Boc Deprotection TFA Concentration50% (v/v) in DCMProvides sufficient acidity to quantitatively cleave the Boc group within 30–60 minutes at room temperature.
Amine Coupling Buffer pH7.5 – 8.0 (e.g., PBS)Deprotonates the resulting TFA-amine salt, rendering the primary amine highly nucleophilic for NHS-ester attack.

Self-Validating Experimental Protocols

Protocol 1: CuAAC Bioconjugation

This protocol details the attachment of an azide-modified biomolecule to the alkyne terminus of tert-butyl dodec-11-yn-1-ylcarbamate.

Step 1: Preparation of Stock Solutions Prepare the following solutions in degassed, sterile water to minimize ambient oxidation:

  • 20 mM Copper(II) sulfate (CuSO₄)

  • 50 mM THPTA ligand

  • 100 mM Sodium ascorbate (Must be prepared fresh daily)[5]

Step 2: Catalyst Pre-Complexation (Critical Causality Step) In a microcentrifuge tube, mix 5.0 µL of 20 mM CuSO₄ with 10.0 µL of 50 mM THPTA.

  • Causality: Pre-mixing allows the THPTA to coordinate the Cu(II) before it is reduced and before it contacts the biomolecule, preventing copper-induced protein aggregation[4][6].

Step 3: Reaction Assembly In a separate reaction vial, combine:

  • Azide-modified biomolecule (e.g., 50 µM final concentration) in PBS (pH 7.4).

  • tert-Butyl dodec-11-yn-1-ylcarbamate (dissolved in DMSO, final concentration 250 µM). Ensure final DMSO concentration does not exceed 10% v/v to prevent biomolecule denaturation.

  • Add the pre-mixed CuSO₄/THPTA complex.

  • Add 25 µL of the 100 mM Sodium ascorbate stock to initiate the reaction.

Step 4: Self-Validation & Incubation

  • Validation Checkpoint: Upon adding the sodium ascorbate, observe the solution. A successful reduction of Cu(II) to Cu(I) is often accompanied by a subtle shift from pale blue to colorless.

  • Incubate the mixture at room temperature for 1–2 hours on a slow rotisserie.

Step 5: Purification Purify the Boc-protected conjugate using Size-Exclusion Chromatography (SEC) or dialysis to remove the copper complex, ascorbate, and unreacted linker. Verify the mass shift via LC-MS[7].

Protocol 2: Boc Deprotection and Downstream Amine Activation

This protocol removes the Boc group to yield a reactive primary amine, which is then coupled to an NHS-ester payload.

Step 1: Acidic Cleavage

  • Lyophilize the purified Boc-protected conjugate to complete dryness. Water severely inhibits the TFA cleavage mechanism.

  • Dissolve the conjugate in anhydrous DCM.

  • Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM solution[7][8].

  • Stir at room temperature for 45 minutes.

Step 2: Solvent Removal (Self-Validation Checkpoint)

  • Remove the DCM and TFA under a stream of nitrogen, followed by high vacuum for at least 2 hours.

  • Validation Checkpoint: The complete removal of TFA is critical. Resuspend the dried film in your chosen coupling buffer (e.g., 100 mM HEPES, pH 8.0). Spot 1 µL onto pH paper. If the pH is below 7.5, residual TFA remains. The primary amine will be protonated (NH₃⁺) and non-nucleophilic, causing the subsequent NHS-ester coupling to fail[8]. Adjust pH with dilute NaOH if necessary.

Step 3: NHS-Ester Coupling

  • To the neutralized, deprotected amine conjugate, add 2–5 molar equivalents of the NHS-ester functionalized payload (dissolved in anhydrous DMSO).

  • Incubate for 2 hours at room temperature.

  • Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM to consume unreacted NHS esters[9].

  • Purify the final dual-functionalized bioconjugate via HPLC or SEC.

Workflow A 1. Alkyne-Boc Linker + Azide-Biomolecule B 2. CuAAC Click Reaction (CuSO4, THPTA, Ascorbate) A->B C 3. Triazole-Linked Boc-Protected Conjugate B->C D 4. Boc Deprotection (50% TFA in DCM) C->D E 5. Free Amine Conjugate (TFA Salt) D->E F 6. NHS-Ester Coupling (pH 7.5 - 8.0 Buffer) E->F G 7. Final Dual-Functionalized Bioconjugate F->G

Experimental workflow for CuAAC bioconjugation and subsequent Boc deprotection.

References

  • PMC / National Institutes of Health. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". Available at:[Link]

  • AxisPharm. "Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples". Available at:[Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Available at:[Link]

  • Interchim. "Click Chemistry (Azide / alkyne reaction)". Available at:[Link]

  • SINOPEG. "DSPE-PEG-MAL Empowers In Vivo CAR-T: GMP-grade In Stock, setting A New Benchmark For Targeted Delivery". Available at:[Link]

Sources

Application Note: Advanced Protein and Peptide Labeling using tert-Butyl dodec-11-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Structural Advantages

The strategic selection of crosslinkers is critical in bioconjugation to maintain the structural dynamics and functional integrity of the target biomolecule. tert-Butyl dodec-11-yn-1-ylcarbamate (CAS: 2707533-39-7) is a highly versatile, bifunctional aliphatic linker. It features a 12-carbon framework (10 methylenes) that acts as a hydrophobic, flexible spacer. This extended spacer is field-proven to mitigate steric hindrance between the bulky target protein and the conjugated payload (e.g., fluorophores or therapeutic agents).

The molecule is engineered with two distinct termini: a tert-butyloxycarbonyl (Boc)-protected amine that allows for controlled, site-specific activation, and a terminal alkyne that serves as an inert, bioorthogonal handle primed for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

Mechanistic Principles & Experimental Causality

As a self-validating bioconjugation system, the workflow is divided into three distinct phases. Understanding the chemical causality behind each step is essential for troubleshooting and optimization.

  • Phase 1: Acid-Catalyzed Boc Deprotection. The Boc group is robust against nucleophiles and basic conditions but is highly susceptible to acidic cleavage. Using Trifluoroacetic Acid (TFA), the carbamate oxygen is protonated, leading to the expulsion of a tert-butyl cation and subsequent rapid decarboxylation. This reaction cleanly yields the reactive primary amine, dodec-11-yn-1-amine, as a TFA salt[2].

  • Phase 2: Amine-Reactive Conjugation (EDC/sulfo-NHS). To attach the alkyne handle to a protein, the liberated primary amine must be coupled to the protein's carboxylic acid residues (Asp, Glu, or the C-terminus). EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. Sulfo-NHS is strictly required here to convert this intermediate into a relatively stable, amine-reactive sulfo-NHS ester, preventing rapid hydrolysis in the aqueous buffer and ensuring high-yield amide bond formation[3][4].

  • Phase 3: Bioorthogonal CuAAC (Click Chemistry). The terminal alkyne is biologically inert, preventing cross-reactivity with endogenous functional groups[1]. Upon the introduction of an azide-modified payload and a Cu(I) catalyst, a highly exergonic [3+2] cycloaddition occurs, forming a robust 1,4-disubstituted 1,2,3-triazole linkage. Because Cu(I) can generate reactive oxygen species (ROS) that degrade proteins, the addition of a water-soluble stabilizing ligand (THPTA) and an ROS scavenger (aminoguanidine) is mandatory to preserve protein integrity[5].

Quantitative Reaction Parameters

Reaction PhaseReagent / CatalystMolar Equivalents (vs. Substrate)Optimal pHIncubation TimeExpected Efficiency / DOL
Boc Deprotection TFA in DCM50% (v/v)N/A (Organic)2 Hours> 95% Conversion
Protein Activation EDC / sulfo-NHS10x EDC / 20x sulfo-NHS6.0 (MES Buffer)15 MinutesN/A (Transient state)
Amine Coupling dodec-11-yn-1-amine10x - 20x7.2 - 7.5 (PBS)2 Hours2 - 5 Alkynes per Protein
CuAAC Labeling Azide-Fluorophore3x - 5x (vs. Alkyne)7.0 - 7.4 (PBS)1 - 2 Hours> 90% Click Efficiency
CuAAC Catalysis CuSO₄ / THPTA / Ascorbate1mM / 5mM / 5mM (Final Conc.)7.0 - 7.4 (PBS)N/AN/A

Experimental Workflow Diagram

Workflow Node1 tert-Butyl dodec-11-yn-1-ylcarbamate (Boc-Protected Linker) Node2 TFA/DCM Deprotection (Cleavage of Boc Group) Node1->Node2 Acidic Conditions Node3 dodec-11-yn-1-amine (Reactive Primary Amine) Node2->Node3 -CO2, -Isobutylene Node4 EDC/sulfo-NHS Coupling (Conjugation to Protein -COOH) Node3->Node4 pH 4.5 - 7.5 Node5 Alkyne-Functionalized Protein (Bioorthogonal Handle) Node4->Node5 Amide Bond Formation Node6 CuAAC Click Chemistry (Azide-Fluorophore, Cu(II), Ascorbate) Node5->Node6 Bioorthogonal Reaction Node7 Fluorescently Labeled Protein (Stable Triazole Linkage) Node6->Node7 1,2,3-Triazole Formation

Caption: Workflow for protein labeling using tert-Butyl dodec-11-yn-1-ylcarbamate via EDC/NHS and CuAAC.

Self-Validating Protocols

Protocol A: Acidic Deprotection of tert-Butyl dodec-11-yn-1-ylcarbamate

Field Insight: Perform this step in a well-ventilated fume hood. The generation of CO₂ gas can cause pressure buildup in closed systems.

  • Dissolution: Dissolve the Boc-protected linker in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M in a round-bottom flask.

  • Acidification: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a final 1:1 (v/v) ratio of TFA to DCM[2].

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Evaporation: Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Neutralization: Redissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ to neutralize residual acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the free dodec-11-yn-1-amine.

  • System Validation: Spot the product on a TLC plate and stain with Ninhydrin. A distinct purple spot confirms the successful generation of the primary amine.

Protocol B: Alkyne Functionalization of Protein via EDC/sulfo-NHS

Field Insight: Ensure the activation buffer is completely free of primary amines (e.g., Tris or Glycine) as they will irreversibly compete with the linker for the NHS-ester intermediate[3].

  • Protein Preparation: Dissolve the target protein (1–5 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Carboxyl Activation: Add EDC (10-fold molar excess) and sulfo-NHS (20-fold molar excess) to the protein solution. Incubate for 15 minutes at room temperature.

  • Conjugation: Add the deprotected dodec-11-yn-1-amine (10-fold molar excess) dissolved in a minimal volume of DMSO. Immediately adjust the pH to 7.2–7.5 using 1 M Sodium Bicarbonate or by buffer exchanging into PBS.

  • Incubation: Stir gently for 2 hours at room temperature.

  • Purification: Remove excess unreacted linker and crosslinking byproducts using a size-exclusion desalting column (e.g., Zeba Spin) equilibrated with PBS (pH 7.4).

  • System Validation: Analyze the functionalized protein via MALDI-TOF Mass Spectrometry. A mass shift in increments of ~163 Da (mass of the linker minus water) per attached molecule confirms the Degree of Labeling (DOL).

Protocol C: Bioorthogonal CuAAC Labeling

Field Insight: Always premix the Cu(II) source with the THPTA ligand before adding it to the protein solution. Uncomplexed copper will cause irreversible protein precipitation and denaturation[5].

  • Reaction Setup: To the alkyne-functionalized protein in PBS (pH 7.4), add the Azide-Fluorophore (3- to 5-fold molar excess relative to the estimated number of alkynes).

  • Catalyst Complexation: In a separate microcentrifuge tube, premix 20 mM CuSO₄ with 50 mM THPTA ligand in a 1:2 volume ratio. Incubate for 5 minutes.

  • Addition of Reagents: Add the Cu-THPTA complex to the protein solution to achieve a final Cu(II) concentration of 1 mM.

  • ROS Protection: Add Aminoguanidine to a final concentration of 5 mM to prevent side-chain oxidation[5].

  • Initiation: Add freshly prepared Sodium Ascorbate to a final concentration of 5 mM. This reduces Cu(II) to the catalytically active Cu(I).

  • Incubation: Incubate the mixture for 1–2 hours at room temperature in the dark.

  • Purification: Purify the fluorescently labeled protein using a desalting column or dialysis against PBS to remove unreacted dye and copper catalyst.

  • System Validation: Resolve the purified protein on an SDS-PAGE gel. Perform in-gel fluorescence scanning prior to Coomassie staining. A fluorescent band perfectly co-migrating with the Coomassie-stained protein band validates successful, covalent click labeling[4].

References

  • Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Cell and Developmental Biology. Available at:[Link]

  • NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. PubMed Central (PMC). Available at:[Link]

Sources

synthesis of PROTACs using tert-Butyl dodec-11-yn-1-ylcarbamate as a linker

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Modular Synthesis of PROTACs Utilizing tert-Butyl dodec-11-yn-1-ylcarbamate as a Bifunctional Alkyl Linker

Prepared by: Senior Application Scientist, Targeted Protein Degradation (TPD) Division Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Mechanistic Rationale: The Case for Aliphatic "Clickable" Linkers

Proteolysis Targeting Chimeras (PROTACs) are transformative heterobifunctional molecules that hijack the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs) [1]. A PROTAC consists of three components: a POI-binding ligand (warhead), an E3 ligase-recruiting ligand (anchor), and a chemical linker.

While polyethylene glycol (PEG) linkers are widely used to enhance aqueous solubility, they are not universally optimal. The oxygen atoms in PEG chains can sometimes clash with hydrophobic protein surfaces or reduce cell membrane permeability, leading to unexpected drops in degradation potency [2]. In such cases, purely aliphatic linkers are preferred.

tert-Butyl dodec-11-yn-1-ylcarbamate (CAS: 2707533-39-7) is a highly versatile, 12-carbon aliphatic linker that addresses these challenges [3]. It provides a highly hydrophobic, flexible spacer that can enhance cellular permeability. More importantly, it features two orthogonal reactive handles:

  • A Boc-protected primary amine: Allows for controlled, unidirectional amide coupling with a carboxylic acid-functionalized ligand after acidic deprotection.

  • A terminal alkyne: Enables Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click chemistry" with an azide-functionalized ligand. This bioorthogonal reaction is highly regioselective and proceeds with near-quantitative yields, making it ideal for late-stage functionalization and miniaturized "Direct-to-Biology" (D2B) library screening [4].

Logical Workflow of PROTAC Assembly

The synthesis workflow is designed to be self-validating and modular. By attaching the E3 ligase anchor via standard amide coupling first, the resulting alkyne-functionalized intermediate can be aliquoted and reacted with a library of azide-functionalized POI warheads via CuAAC.

PROTAC_Synthesis L tert-Butyl dodec-11-yn-1-ylcarbamate (Boc-NH-C11-Alkyne) D Deprotected Linker (NH2-C11-Alkyne) L->D TFA / DCM (Boc Cleavage) I Intermediate Anchor (E3 Ligand-NH-C11-Alkyne) D->I E3 Ligand-COOH HATU, DIPEA (Amide Coupling) P Final PROTAC (E3 Ligand-Alkyl-Triazole-POI Ligand) I->P POI Ligand-Azide CuSO4, NaAsc (CuAAC Click)

Caption: Step-by-step logical workflow for PROTAC synthesis using the bifunctional dodecyl linker.

Experimental Protocols

The following protocols detail the step-by-step methodology for synthesizing a PROTAC using tert-butyl dodec-11-yn-1-ylcarbamate. Every step includes the causality behind the experimental choices to ensure scientific integrity and reproducibility.

Protocol 3.1: Boc Deprotection of the Linker

Causality: Trifluoroacetic acid (TFA) is used to protonate and cleave the tert-butyl ester, releasing gaseous isobutylene and carbon dioxide to drive the reaction forward. Dichloromethane (DCM) is used as a non-reactive, polar aprotic solvent that stabilizes the intermediate carbocation.

  • Preparation: Dissolve 1.0 mmol of tert-butyl dodec-11-yn-1-ylcarbamate in 4.0 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add 1.0 mL of TFA dropwise over 5 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor completion via TLC (Ninhydrin stain; the primary amine will appear as a dark purple spot).

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA. The resulting dodec-11-yn-1-amine TFA salt is used directly in the next step without further purification to avoid yield loss.

Protocol 3.2: Amide Coupling (Attachment of E3 Ligase Anchor)

Causality: HATU is selected as the coupling reagent because it efficiently activates sterically hindered carboxylic acids and minimizes epimerization. N,N-Diisopropylethylamine (DIPEA) is a bulky, non-nucleophilic base that neutralizes the TFA salt of the amine and drives the coupling without participating in side reactions.

  • Activation: In a dry vial under nitrogen, dissolve 1.0 mmol of the carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL or CRBN derivative) and 1.1 mmol of HATU in 5.0 mL of anhydrous DMF. Add 3.0 mmol of DIPEA. Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add the dodec-11-yn-1-amine TFA salt (from Protocol 3.1) dissolved in 2.0 mL of DMF to the activated ester solution.

  • Reaction: Stir at room temperature for 4–6 hours. Verify completion via LC-MS.

  • Purification: Dilute with ethyl acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 1M HCl (15 mL), and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, DCM/MeOH gradient) to yield the alkyne-functionalized intermediate.

Protocol 3.3: CuAAC Click Chemistry (Attachment of POI Warhead)

Causality: Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) species in situ. Degassing the solvents is a critical self-validating step; failure to remove dissolved oxygen will result in the rapid oxidation of Cu(I) back to Cu(II), stalling the cycloaddition and leading to alkyne homocoupling (Glaser coupling) side products [5].

  • Preparation: In a 10 mL Schlenk flask, dissolve 0.1 mmol of the alkyne-functionalized intermediate and 0.1 mmol of the azide-functionalized POI ligand in 2.0 mL of a 1:1 mixture of tert-butanol and deionized water.

  • Degassing: Bubble argon or nitrogen gas directly through the solution for 15 minutes.

  • Catalyst Assembly: In separate vials, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O and a 0.5 M aqueous solution of sodium ascorbate. Degas both solutions for 5 minutes.

  • Initiation: Add 10 mol% (100 µL) of the CuSO₄ solution to the reaction flask, followed immediately by 20 mol% (40 µL) of the sodium ascorbate solution. The solution should turn slightly yellow, indicating the formation of Cu(I).

  • Reaction: Stir vigorously at room temperature for 12 hours under an inert atmosphere.

  • Isolation: Dilute with water and extract with DCM (3 × 10 mL). Wash the combined organic layers with a 5% EDTA solution to chelate and remove residual copper. Dry, concentrate, and purify via preparative HPLC to isolate the final PROTAC.

Mechanism of Action (Signaling Pathway)

Once synthesized, the PROTAC penetrates the cell membrane (aided by the lipophilic dodecyl chain) and induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_MOA POI Protein of Interest (POI) TC Productive Ternary Complex (POI - PROTAC - E3) POI->TC Warhead Binding PROTAC Alkyl-Linked PROTAC (Cell Permeable) PROTAC->TC Bridges POI & E3 E3 E3 Ubiquitin Ligase (e.g., VHL / CRBN) E3->TC Anchor Binding UB Polyubiquitination (E2 Enzyme Mediated) TC->UB Ubiquitin Transfer DEG 26S Proteasomal Degradation (Target Clearance) UB->DEG Recognition & Cleavage

Caption: Signaling pathway and mechanism of action for the synthesized alkyl-linked PROTAC.

Quantitative Data Presentation

The following table summarizes the typical reaction parameters, expected yields, and validation metrics for the synthesis workflow using the tert-butyl dodec-11-yn-1-ylcarbamate linker.

Synthesis StepKey Reagents / CatalystTemp / TimeExpected Yield (%)Primary Validation Method
Boc Deprotection TFA (20% v/v in DCM)0 °C to RT, 2h> 95% (Crude)TLC (Ninhydrin stain), MS (M+H)
Amide Coupling HATU (1.1 eq), DIPEA (3.0 eq)RT, 4–6h70 – 85%LC-MS, ¹H-NMR (Amide N-H shift)
CuAAC Click CuSO₄ (10 mol%), NaAsc (20 mol%)RT, 12h80 – 95%Prep-HPLC, HRMS (Triazole formation)
Copper Removal 5% Aqueous EDTA WashRT, 10 minN/AICP-MS (if required for in vivo use)

References

  • Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Click Chemistry Enables Rapid Development of Potent sEH PROTACs Using a Direct-to-Biology Approach. bioRxiv. Available at:[Link]

  • Accelerating next-generation drug discovery with click-based construction of PROTACs. EurekAlert! (Tokyo University of Science). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl dodec-11-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of tert-Butyl dodec-11-yn-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this long-chain alkynyl carbamate.

Introduction

tert-Butyl dodec-11-yn-1-ylcarbamate is a valuable bifunctional molecule, incorporating a terminal alkyne for click chemistry applications and a Boc-protected amine. The purity of this reagent is paramount for the success of subsequent reactions. This guide provides a comprehensive overview of robust purification strategies and troubleshooting advice tailored to this specific molecule and its class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the synthesis of tert-Butyl dodec-11-yn-1-ylcarbamate?

A1: Common impurities often include unreacted starting materials such as 11-dodecyn-1-amine, byproducts from the Boc-protection reaction like the di-Boc protected amine (N,N-bis(tert-butoxycarbonyl)dodec-11-yn-1-amine), and residual di-tert-butyl dicarbonate (Boc₂O).[1] Depending on the workup procedure, you might also have residual base (e.g., triethylamine) or its salt.

Q2: My reaction seems to be incomplete. How can I improve the yield of the desired product?

A2: Incomplete reactions can be due to several factors, including the low nucleophilicity of the amine or poor solubility of starting materials.[2] Consider increasing the reaction temperature to around 40°C or using a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the Boc anhydride.[1][2] Using a solvent mixture like water/THF can also improve the solubility of polar starting materials.[1]

Q3: Is tert-Butyl dodec-11-yn-1-ylcarbamate stable to heat?

A3: Carbamates, in general, can be thermally unstable.[3] It is advisable to avoid excessive heating during purification. When removing solvents under reduced pressure, use a water bath with a temperature preferably not exceeding 40°C.[4]

Q4: Can I use recrystallization to purify my product?

A4: Yes, recrystallization can be a very effective method for purifying solid carbamates. However, finding a suitable solvent system may require some experimentation. For carbamates, a common strategy is to dissolve the compound in a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexanes, petroleum ether) until turbidity is observed, followed by cooling.[3][5]

Q5: What is the best way to monitor the progress of the purification?

A5: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography and for analyzing the purity of fractions.[5] A typical eluent system for TLC analysis of Boc-protected amines is a mixture of hexanes and ethyl acetate.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of tert-Butyl dodec-11-yn-1-ylcarbamate.

Problem Possible Cause Suggested Solution
Product is an oil and will not solidify The product may be of high purity but is a low-melting solid or an oil at room temperature. Impurities can also prevent crystallization.First, ensure purity by another method (e.g., high-resolution NMR). If pure, proceed with it as an oil. If impurities are present, column chromatography is the recommended purification method.
Co-elution of impurities during column chromatography The polarity of the impurity is very similar to the product. This is common with the di-Boc protected byproduct.Optimize the eluent system for your column. A shallower gradient of a more polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexanes) can improve separation.[6] Consider using a different solvent system altogether, for example, dichloromethane/methanol.[6]
Low recovery of product after column chromatography The product may be adsorbing irreversibly to the silica gel. This can happen with amines.While the amine in your product is protected, some interaction with silica is still possible. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can help improve recovery.
Product degradation during purification Carbamates can be sensitive to acidic conditions. Silica gel can be slightly acidic.If you suspect degradation on the column, you can use deactivated (neutral) silica gel or pre-treat the standard silica gel by washing it with a solvent mixture containing a small amount of triethylamine.
Streaking on TLC plate The sample may be too concentrated, or the compound is interacting strongly with the silica gel.Spot a more dilute solution of your sample on the TLC plate. If streaking persists, add a drop of triethylamine or acetic acid to the developing chamber (depending on the nature of your compound, for this carbamate, triethylamine is more appropriate) to improve the spot shape.

Purification Protocols

The primary methods for purifying tert-Butyl dodec-11-yn-1-ylcarbamate are flash column chromatography and recrystallization.

Method 1: Flash Column Chromatography

This is the most versatile and commonly used method for purifying Boc-protected amines.

Materials:

  • Crude tert-Butyl dodec-11-yn-1-ylcarbamate

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Glass column and accessories

  • Collection tubes

  • TLC plates and developing chamber

Step-by-Step Protocol:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in DCM.

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a mixture of hexanes and ethyl acetate (e.g., start with a 9:1 ratio).

    • Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

    • The desired product should be a major spot, and you can identify impurities by comparison to the starting materials. Adjust the solvent ratio to achieve good separation (an Rf value of ~0.3 for the product is often ideal for column chromatography).[5]

  • Column Preparation:

    • Pack a glass column with silica gel as a slurry in hexanes.

    • Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to get a dry powder. This dry-loading method often results in better separation.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes/EtOAc).

    • Gradually increase the polarity of the eluent based on your initial TLC analysis.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature (<40°C).[4]

    • Dry the purified product under high vacuum to remove any residual solvent.

Method 2: Recrystallization

If the product is a solid and the impurities have different solubilities, recrystallization can be an effective and scalable purification technique.

Materials:

  • Crude tert-Butyl dodec-11-yn-1-ylcarbamate

  • Various solvents for testing (e.g., Hexane, Ethyl Acetate, Methanol, Dichloromethane)

  • Erlenmeyer flask

  • Heating plate

  • Filtration apparatus (Büchner funnel)

Step-by-Step Protocol:

  • Solvent Screening:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of a single solvent to each tube and observe the solubility at room temperature and upon heating.

    • An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.

    • Alternatively, find a solvent that dissolves the product well (a "good" solvent) and another in which it is insoluble (a "poor" solvent).

  • Recrystallization Procedure (Two-Solvent System Example):

    • Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) in an Erlenmeyer flask with gentle heating.

    • Once fully dissolved, slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.

    • If too much poor solvent is added, add a small amount of the good solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum.

Visualizing the Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product Crude_Product Crude tert-Butyl dodec-11-yn-1-ylcarbamate TLC_Analysis TLC Analysis (e.g., 9:1 Hexanes/EtOAc) Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Good Separation Recrystallization Recrystallization TLC_Analysis->Recrystallization Solid Product Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

References

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF t-BUTYL 3,7-DIMETHYLOCTA-1,6-DIEN-3-YLCARBAMATE. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl dodec-11-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of tert-butyl dodec-11-yn-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific N-protection reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthesis.

The target molecule, tert-butyl dodec-11-yn-1-ylcarbamate, is a bifunctional building block, featuring a terminal alkyne for click chemistry or further coupling reactions, and a Boc-protected amine. The synthesis, while seemingly straightforward—a reaction between 11-dodecyn-1-amine and di-tert-butyl dicarbonate ((Boc)₂O)—is prone to several side reactions that can complicate purification and reduce yields.

Core Reaction Pathway

The primary transformation involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.

Main_Reaction cluster_reactants Reactants cluster_products Products amine 11-dodecyn-1-amine product tert-Butyl dodec-11-yn-1-ylcarbamate amine->product + (Boc)₂O Base (e.g., TEA, NaHCO₃) Solvent (e.g., DCM, THF) boc2o Di-tert-butyl dicarbonate ((Boc)₂O) boc2o->product byproducts t-BuOH + CO₂

Caption: Desired reaction for Boc protection of 11-dodecyn-1-amine.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction is incomplete. TLC/LC-MS analysis shows a significant amount of unreacted 11-dodecyn-1-amine, even after several hours.

Answer: This is a common issue related to reaction kinetics and reagent stoichiometry.

  • Causality: The nucleophilicity of the primary amine might be insufficient under the chosen conditions, or the (Boc)₂O may have degraded. Di-tert-butyl dicarbonate can slowly decompose in the presence of moisture.[1]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your (Boc)₂O is fresh and has been stored under anhydrous conditions.

    • Stoichiometry Check: While a large excess of (Boc)₂O can lead to side reactions, using a slight excess (1.1-1.2 equivalents) is often necessary to drive the reaction to completion.[2]

    • Solvent Choice: Ensure the solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) is anhydrous. Protic solvents can compete with the amine for reaction with (Boc)₂O.

    • Base Selection: A weak, non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate is typically sufficient.[2] If the reaction is still sluggish, ensure at least one equivalent of base is present to neutralize the acid formed during the reaction. The amine starting material itself can act as a base, but this consumes a second equivalent of the amine, effectively halving your potential yield if no other base is added.

Question 2: I've isolated my product, but NMR analysis shows it's contaminated with a significant, less polar byproduct. LC-MS suggests a mass corresponding to the addition of two Boc groups.

Answer: You are observing the formation of the di-tert-butyl imidodicarbonate derivative, a classic side reaction in Boc protections of primary amines.[2]

  • Causality: After the formation of the desired mono-Boc product, the N-H proton is still present. Although less acidic than the starting ammonium salt, this proton can be removed by the base. This deprotonation generates a more nucleophilic amide anion that can attack a second molecule of (Boc)₂O.[2] This side reaction is favored by excess (Boc)₂O, stronger bases, higher temperatures, and prolonged reaction times.

DiBoc_Formation mono_boc Mono-Boc Product (Desired) di_boc Di-Boc Byproduct (N,N-di-tert-butoxycarbonyl) mono_boc->di_boc + (Boc)₂O Strong Base / ΔT boc2o (Boc)₂O (Excess) boc2o->di_boc Alkyne_Coupling alkyne1 tert-Butyl dodec-11-yn-1-ylcarbamate dimer Homo-coupled Diyne Byproduct alkyne1->dimer Trace Cu⁺/Cu²⁺ O₂ (air), Base alkyne2 tert-Butyl dodec-11-yn-1-ylcarbamate alkyne2->dimer Troubleshooting_Flowchart start Analyze Crude Reaction Mixture (TLC / LC-MS) unreacted_sm High % of Starting Material? start->unreacted_sm high_mw_byproduct High MW Byproduct(s)? unreacted_sm->high_mw_byproduct No check_reagents Check (Boc)₂O quality. Increase equivalents to 1.1-1.2. Ensure anhydrous conditions. unreacted_sm->check_reagents Yes double_mw Mass ~ 2x SM? high_mw_byproduct->double_mw Yes clean_product Product is clean or has minor impurities. high_mw_byproduct->clean_product No boc_adduct Mass = Product + 100? double_mw->boc_adduct No alkyne_coupling Issue: Alkyne Homo-coupling. Solution: Use inert atmosphere. Acid-wash glassware. double_mw->alkyne_coupling Yes di_boc Issue: Di-Boc Formation. Solution: Lower temp. Use weaker base (NaHCO₃). Reduce (Boc)₂O to ~1.1 eq. boc_adduct->di_boc Yes unknown Unknown Byproduct. Further characterization needed (NMR, HRMS). boc_adduct->unknown No

Sources

Technical Support Center: Troubleshooting Bioconjugation with tert-Butyl dodec-11-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical resource for researchers utilizing tert-Butyl dodec-11-yn-1-ylcarbamate. This guide is designed to provide in-depth troubleshooting assistance for common challenges, particularly low conjugation yields, encountered when using this versatile linker. Our goal is to equip you with the scientific rationale behind each step, enabling you to diagnose issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is tert-Butyl dodec-11-yn-1-ylcarbamate and what is its primary application?

A: Tert-Butyl dodec-11-yn-1-ylcarbamate is a heterobifunctional linker molecule. It contains two key functional groups:

  • A terminal alkyne (-C≡CH), which is a reactive handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

  • A tert-butyloxycarbonyl (Boc)-protected amine (-NH-Boc), which provides a masked primary amine.

Its primary role is to introduce a terminal alkyne onto a biomolecule (or surface) that does not originally possess one. The workflow involves first reacting the molecule of interest with a derivative of this linker, followed by deprotection of the amine to make it available for another reaction, or more commonly, deprotecting the amine first to link it to a carboxyl group on a biomolecule, and then using the exposed alkyne for a subsequent click reaction. The long dodecyl (C12) chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining biological activity.

Q2: I'm observing very low yields in my final conjugate. What are the most likely culprits?

A: Low yields when using this linker almost always stem from one of two critical stages:

  • Incomplete Boc-Group Deprotection: The terminal amine must be free to react with your target molecule. If the Boc protecting group is not fully removed, your linker will not attach efficiently, leading to low incorporation of the alkyne handle.[3]

  • Inefficient CuAAC "Click" Reaction: The click reaction itself can fail or proceed with low efficiency due to several factors, including an inactive copper catalyst, suboptimal reagent concentrations, interfering buffer components, or steric hindrance.[4][][6]

This guide will delve into troubleshooting both of these stages in detail.

Q3: How can I definitively confirm that the Boc group has been removed before I proceed to the click reaction?

A: Visual confirmation (e.g., by TLC) can be indicative but is not sufficient. The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) . After the deprotection step and subsequent cleanup, analyze a small aliquot of your linker. You should observe a mass shift corresponding to the loss of the Boc group (100.12 Da). The appearance of a new peak with the expected mass of the deprotected amine (dodec-11-yn-1-amine) and the disappearance of the starting material peak confirms a successful deprotection.

Q4: What is the fundamental principle of the CuAAC reaction this linker is designed for?

A: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction between a terminal alkyne (like the one on your linker) and an azide-functionalized molecule.[1][2] The reaction is not spontaneous and requires a copper(I) catalyst to proceed. This catalyst brings the two reactive partners together and lowers the activation energy, resulting in the rapid and irreversible formation of a stable 1,4-disubstituted triazole ring, which covalently links your two molecules.[6] The high reliability and bioorthogonality (the reactive groups do not typically interact with biological functionalities) are why it's a "click" reaction.[]

Troubleshooting Guide 1: Issues with the Alkyne Linker & Boc Deprotection

This section addresses problems that occur before the main conjugation step. Ensuring your alkyne-linker is correctly prepared and activated is the foundation for a successful experiment.

Problem: Incomplete or Failed Boc Deprotection

The Boc group is known for its stability in many chemical conditions but is specifically designed to be labile to acid.[7][8] Failure to remove it quantitatively is a primary reason for subsequent reaction failure.

Possible Causes & Solutions
  • Insufficient Acid Strength or Concentration:

    • Explanation: The mechanism of Boc cleavage involves protonation of the carbonyl oxygen followed by the formation of a stable tert-butyl cation.[9] This requires a sufficiently strong acid.

    • Solution: The most common and effective reagent is Trifluoroacetic Acid (TFA).[3] Use a fresh solution of TFA, typically in a 25-50% v/v mixture with an anhydrous solvent like Dichloromethane (DCM). For resistant substrates, using 95% TFA may be necessary.[10] Alternatively, a 4M solution of HCl in an organic solvent like dioxane is also effective.[10][11]

  • Presence of Water in the Reaction:

    • Explanation: While a small amount of water can act as a scavenger for the generated tert-butyl cations, excessive water will dilute the acid, reducing its effective concentration and hindering the deprotection.

    • Solution: Use anhydrous solvents for your deprotection cocktail. If your starting material was stored in a hygroscopic solvent or is not fully dry, co-evaporate it with a dry solvent like toluene before starting the reaction.

  • Inadequate Reaction Time or Temperature:

    • Explanation: Deprotection is not instantaneous. The reaction rate is dependent on temperature and substrate concentration.

    • Solution: Most Boc deprotections are complete within 1-2 hours at room temperature (20-25°C).[11][12] If you suspect incomplete removal, extend the reaction time. Always monitor the reaction's progress by LC-MS or TLC until the starting material is no longer detectable.[3]

Workflow: Boc Deprotection & Verification

cluster_0 Boc Deprotection Workflow A Dissolve Boc-Linker in Anhydrous DCM B Add TFA Solution (e.g., 50% in DCM) A->B C Stir at Room Temp for 1-2 hours B->C D Quench & Remove Volatiles (e.g., N₂ stream, rotovap) C->D E QC Check: LC-MS Analysis D->E F Mass shift of -100.12 Da observed? E->F G Proceed to Conjugation F->G Yes H Troubleshoot: - Increase TFA concentration - Extend reaction time - Check solvent quality F->H No

Caption: Workflow for Boc deprotection and verification.

Troubleshooting Guide 2: Low Yields in the CuAAC "Click" Reaction

Once you have a verified, deprotected alkyne-linker attached to your molecule, the next critical step is the click reaction.

Problem: Low or No Formation of the Triazole Product
Possible Causes & Solutions
  • Inactive Copper(I) Catalyst:

    • Explanation: The catalytically active species is Cu(I).[13] Copper(II) (Cu(II)), which is the more stable state of copper in solution (e.g., from CuSO₄), is inactive. Furthermore, Cu(I) is readily oxidized to Cu(II) by dissolved oxygen in aqueous buffers.[13]

    • Solution:

      • Use a Reducing Agent: Always include a fresh solution of a reducing agent, most commonly sodium ascorbate, to reduce Cu(II) to Cu(I) in situ and to scavenge oxygen.[1][6] A 5-10 fold molar excess of ascorbate over copper is typical.

      • Degas Buffers: Before adding your catalyst and biomolecules, thoroughly degas all aqueous buffers by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.[14] This removes dissolved oxygen.

      • Use a Ligand: A copper-stabilizing ligand is crucial. Ligands like THPTA or BTTAA protect the Cu(I) ion from oxidation, increase its solubility in aqueous media, and accelerate the reaction rate.[1][15][16] The ligand should be pre-mixed with the copper source before adding it to the reaction.

  • Suboptimal Reagent Concentrations:

    • Explanation: While CuAAC is efficient, it still follows the principles of chemical kinetics. Low concentrations of either the alkyne or azide partner will slow the reaction rate, potentially leading to incomplete conversion within a practical timeframe. Aliphatic alkynes, like the one in this linker, can be less reactive than aromatic alkynes.[4][17]

    • Solution: If possible, increase the concentration of your reactants. A common strategy is to use a slight excess (1.5-3 fold) of the less precious or more soluble conjugation partner to drive the reaction to completion.

  • Interfering Buffer Components:

    • Explanation: Certain chemicals can interfere with the catalyst. Strong chelating agents, such as EDTA, will sequester the copper ion, rendering it inactive. Buffers containing primary amines (like Tris) can sometimes coordinate with copper. High concentrations of thiols (e.g., from DTT or BME) can also interact with the reaction components.

    • Solution: Perform a buffer exchange (e.g., using dialysis, desalting columns, or TFF) into a non-interfering buffer like PBS or HEPES before starting the conjugation.[18]

  • Steric Hindrance:

    • Explanation: The long C12 chain of the linker is designed to minimize steric hindrance. However, if the alkyne or azide is located in a sterically crowded environment on a large biomolecule (e.g., a buried pocket in a protein), the accessibility for the catalyst and the other reactant may be limited.

    • Solution: Consider introducing a longer PEG spacer to your other reaction partner to extend its reach. In some cases, partial denaturation of a protein substrate (if its activity can be refolded later) may improve accessibility.

CuAAC Component Overview
ComponentFunctionTypical ConcentrationKey Consideration
Alkyne-Biomolecule Substrate 110 µM - 5 mMEnsure Boc group is fully removed.
Azide-Biomolecule Substrate 21.5x - 3x excess over alkyneMust be pure; azide is stable but handle with care.
Copper(II) Sulfate Catalyst Precursor50 µM - 1 mMThe source of the catalytic copper ion.
Sodium Ascorbate Reducing Agent5x - 10x excess over CopperMust be a fresh solution. Old solutions are inactive.
Copper Ligand (e.g., THPTA) Catalyst Stabilizer & Accelerator1.2x - 5x excess over CopperProtects Cu(I) from oxidation and precipitation.[6]
Buffer (e.g., PBS, HEPES) Solvent SystempH 7.0 - 8.0Must be degassed and free of chelating agents.
Troubleshooting Logic for Low CuAAC Yield

cluster_1 CuAAC Troubleshooting Start Low Final Yield (Confirmed by LC-MS/SDS-PAGE) Q1 Did you use a fresh Sodium Ascorbate solution? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Did you degas your aqueous buffers? A1_Yes->Q2 Fix1 Root Cause: Inactive Catalyst. Action: Remake reaction with freshly prepared ascorbate. A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Does your buffer contain Tris, EDTA, or high thiol levels? A2_Yes->Q3 Fix2 Root Cause: Cu(I) oxidation by O₂. Action: Sparge buffers with Ar/N₂ before re-running reaction. A2_No->Fix2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Fix3 Root Cause: Buffer interference. Action: Perform buffer exchange into PBS or HEPES and repeat. A3_Yes->Fix3 Q4 Are reactant concentrations too low (<10 µM)? A3_No->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Fix4 Root Cause: Slow kinetics. Action: Increase reactant concentrations or reaction time. A4_Yes->Fix4 End Consider Steric Hindrance or Linker Stability Issues A4_No->End

Caption: Decision tree for troubleshooting low CuAAC yield.

Detailed Experimental Protocols

Protocol 1: Boc-Deprotection of tert-Butyl dodec-11-yn-1-ylcarbamate-Modified Substrate

This protocol assumes the Boc-protected linker is already attached to your molecule of interest (e.g., via an NHS ester reaction).

  • Preparation: Ensure your substrate is dry. If it is in solution, perform a solvent exchange into anhydrous Dichloromethane (DCM).

  • Reaction Setup: Dissolve the dried substrate in anhydrous DCM (e.g., 10 mg/mL).

  • Deprotection: To the stirring solution, add an equal volume of Trifluoroacetic Acid (TFA). The final concentration of TFA should be approximately 50% (v/v).

  • Incubation: Allow the reaction to stir at room temperature (20-25°C) for 1-2 hours.

  • Monitoring (Optional but Recommended): Withdraw a small aliquot (e.g., 5 µL), dilute it significantly in a suitable solvent (e.g., 50:50 Acetonitrile:Water), and analyze by LC-MS to check for the disappearance of the starting material and the appearance of the deprotected product (mass loss of 100.12 Da).

  • Workup: Once the reaction is complete, remove the TFA and DCM under a gentle stream of nitrogen or by rotary evaporation. It is crucial to remove all traces of TFA as it will inhibit subsequent reactions. This can be aided by co-evaporating several times with a solvent like toluene.

  • Final Step: The dried, deprotected product is now ready for the CuAAC reaction. It is best to use it immediately.

Protocol 2: General Protocol for CuAAC Bioconjugation

This protocol is a starting point and should be optimized for your specific biomolecules.

  • Stock Solution Preparation:

    • Alkyne-Molecule: Prepare a 1-10 mM stock solution in a suitable buffer (e.g., PBS, pH 7.4).

    • Azide-Molecule: Prepare a 10-50 mM stock solution in water or DMSO.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution fresh every time in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-molecule to your degassed reaction buffer to achieve the desired final concentration (e.g., 100 µM).

    • Add the azide-molecule to achieve a final concentration of ~2-3 fold excess (e.g., 200-300 µM).

    • In a separate tube, pre-mix the Copper(II) Sulfate and Ligand. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this stand for 2-3 minutes.[1]

    • Add the copper/ligand pre-mix to the reaction tube. The final copper concentration in this example would be 0.10 mM with a 5:1 ligand-to-copper ratio.[1]

    • Vortex gently.

  • Initiation:

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., to a final concentration of 2.5-5 mM).

    • Vortex gently.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. For very dilute samples or less reactive substrates, this may be extended overnight. Protect the reaction from light, as light can degrade some components.

  • Analysis and Purification:

    • Analyze the reaction outcome using appropriate methods (e.g., SDS-PAGE with fluorescent scanning if one partner is a dye, or LC-MS for smaller molecules).

    • Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or other suitable methods to remove excess reagents and unconjugated starting materials.

References

  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics - ACS Publications.
  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. (2024). Journal of the American Chemical Society - ACS Publications.
  • Addressing Challenges in Bioconjugation: The Role of Click Chemistry. BOC Sciences.
  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. (2023). PMC.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (2022). Universidad de Zaragoza.
  • The Strategic Role of the t-Boc Protecting Group in PEG Linkers: An In-depth Technical Guide. Benchchem.
  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. (2024). eScholarship.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). SciSpace.
  • Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. (2009). PubMed.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2009). Jena Bioscience.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2018). PubMed.
  • A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis. Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide. Benchchem.
  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. PMC.
  • Click Chemistry Protocols. BroadPharm.
  • Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents. Vector Labs.
  • Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. (2017). Macmillan Group.
  • Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. Benchchem.
  • Bioconjugation. Vector Labs.

Sources

analytical challenges in characterizing tert-Butyl dodec-11-yn-1-ylcarbamate products

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for tert-Butyl dodec-11-yn-1-ylcarbamate (Boc-dodec-11-yn-1-amine).

This portal is designed for analytical chemists, drug development professionals, and materials scientists utilizing this bifunctional linker in CuAAC (Click) chemistry, PROTAC synthesis, and lipid nanoparticle (LNP) formulation. Because this molecule combines a highly hydrophobic aliphatic chain, an acid-labile Boc-protected amine, and a reactive terminal alkyne—all while lacking a strong UV chromophore—it presents unique analytical challenges.

Below, you will find our expert-curated troubleshooting guides, mechanistic FAQs, validated experimental protocols, and diagnostic data tables.

Analytical Strategy Overview

G Sample tert-Butyl dodec-11-yn-1-ylcarbamate (No UV Chromophore) RP_HPLC UHPLC Separation (C18) Mobile Phase: H2O/MeCN + 0.05% FA Sample->RP_HPLC Split Post-Column Flow Splitter RP_HPLC->Split CAD Charged Aerosol Detection (CAD) Universal Quantitation Split->CAD MS ESI-MS (Positive Mode) Structural Identification Split->MS

Analytical Workflow for Boc-Protected Aminoalkynes.

Section 1: Chromatography & Detection FAQs

Q1: I am running a standard LC-UV method at 210 nm and 254 nm, but I see no peaks or only baseline noise, even though my NMR shows pure product. What is wrong? A: tert-Butyl dodec-11-yn-1-ylcarbamate lacks a conjugated π -system. The carbamate carbonyl and the terminal alkyne have extremely weak, non-specific UV absorbance below 210 nm, which is often masked by mobile phase solvents (like Acetonitrile or Formic Acid).

  • Solution: You must switch to a universal detector. We strongly recommend or Evaporative Light Scattering Detection (ELSD). CAD provides a near-uniform response for non-volatile analytes independent of chemical structure, making it ideal for aliphatic linkers.

Q2: My peak shape is exhibiting severe tailing on a standard C18 column. How can I improve this? A: Peak tailing for this compound is typically caused by secondary interactions between the carbamate nitrogen (or trace amounts of deprotected free amine) and residual acidic silanols on the silica stationary phase. Furthermore, the highly hydrophobic 12-carbon chain can cause poor mass transfer if the gradient is not optimized.

  • Solution: Use an end-capped, high-purity silica C18 column designed for basic compounds (e.g., Waters XBridge or Phenomenex Kinetex EVO). Ensure your mobile phase contains a volatile ion-pairing agent or buffer, such as 0.05% - 0.1% Formic Acid (FA) or 10 mM Ammonium Formate, to protonate residual silanols and sharpen the peak.

Section 2: Mass Spectrometry (MS) Anomalies

Q3: My LC-MS (ESI+) shows major peaks at m/z 182.2 and 226.2, but the expected [M+H]+ for C17H31NO2 is 282.2. Did my synthesis fail? A: Your synthesis likely did not fail. You are observing in-source collision-induced dissociation (CID) . The tert-butyloxycarbonyl (Boc) group is highly susceptible to fragmentation in the electrospray ionization (ESI) source before reaching the mass analyzer.

  • Mechanism: The molecule loses isobutylene (-56 Da) to form a carbamic acid intermediate (m/z 226.2), which rapidly loses CO2 (-44 Da) to yield the fully deprotected free amine (m/z 182.2).

  • Solution: To observe the intact [M+H]+, you must lower the declustering potential (DP), cone voltage, or fragmentor voltage on your MS source. Alternatively, look for the sodium adduct [M+Na]+ at m/z 304.2, which is significantly more stable against in-source fragmentation than the protonated species .

MS_Frag Parent [M+H]+ m/z 282.2 Intact Molecule Frag1 [M-C4H8+H]+ m/z 226.2 Loss of Isobutylene Parent->Frag1 -56 Da Frag2 [M-Boc+H]+ m/z 182.2 Fully Deprotected Amine Parent->Frag2 -100 Da Adduct [M+Na]+ m/z 304.2 Stable Adduct Parent->Adduct +Na+ Frag1->Frag2 -44 Da (CO2)

ESI-MS In-Source Fragmentation Pathway of the Boc Group.

Section 3: Stability & Impurity Profiling

Q4: I am seeing a late-eluting, highly hydrophobic impurity in my aged samples with an m/z of 561.4. What is this degradation product? A: This is the Glaser coupling dimer . Terminal alkynes are prone to oxidative homocoupling in the presence of trace metals (especially copper) and oxygen, forming a conjugated diyne. The mass m/z 561.4 corresponds to the [2M - 2H + H]+ dimer.

  • Solution: Store the compound under an inert atmosphere (Argon or Nitrogen) at -20°C. If you are recovering the compound from a failed Click reaction, ensure rigorous metal scavenging (e.g., EDTA or QuadraSil AP) is performed to remove trace Cu(I)/Cu(II) .

Quantitative Data & Diagnostic Tables

Table 1: Key Diagnostic MS Ions (ESI+)

Note: Exact mass for C17H31NO2 = 281.2355 Da.

Ion Speciesm/z (Expected)Relative Abundance (Standard ESI)Diagnostic Significance
[M+Na]+ 304.2Medium - HighMost stable indicator of intact molecule.
[M+H]+ 282.2LowIntact protonated molecule (highly labile).
[M-C4H8+H]+ 226.2HighLoss of isobutylene (Boc fragmentation).
[M-Boc+H]+ 182.2Very High (Base Peak)Complete loss of Boc group.
[2M-2H+H]+ 561.4Trace (unless aged)Glaser coupling dimer impurity.
Table 2: 1H NMR Diagnostic Chemical Shifts (400 MHz, CDCl3)

Challenge: The C12 chain creates a massive overlapping multiplet. Focus on the terminal protons for validation.

Shift ( δ , ppm)MultiplicityIntegrationAssignment
4.50 br s1HN-H (Carbamate proton, broad due to exchange)
3.10 q, J = 6.5 Hz2H-CH2-NHBoc (C1 protons)
2.18 td, J = 7.1, 2.6 Hz2H-CH2-C CH (C10 protons adjacent to alkyne)
1.94 t, J = 2.6 Hz1H-C CH (Terminal alkyne proton)
1.44 s9H-C(CH3)3 (Boc group methyls)
1.25 - 1.40 m16HAliphatic chain (-CH2-) (C2 to C9)

Experimental Protocols

Protocol 1: Self-Validating LC-CAD/MS Method for Aliphatic Carbamates

This protocol utilizes a split-flow system to simultaneously gather universal quantitation (CAD) and structural identification (MS).

1. System Preparation & Suitability:

  • Column: Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.05% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

  • Self-Validation Step: Inject a blank. The CAD baseline must have a peak-to-peak noise of < 0.5 pA. If noise is higher, purge the system to remove non-volatile particulate contamination.

2. Gradient Conditions:

  • Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • 0.0 - 1.0 min: 50% B

  • 1.0 - 4.0 min: 50% to 95% B (Linear gradient to elute the hydrophobic C12 chain)

  • 4.0 - 5.5 min: 95% B (Wash)

  • 5.5 - 7.0 min: 50% B (Re-equilibration)

3. Detector Settings:

  • CAD: Evaporator temperature set to 35°C (to prevent volatilization of the analyte while ensuring complete evaporation of the mobile phase). Data collection rate: 10 Hz.

  • MS (ESI+): Capillary voltage: 3.0 kV. Crucial: Set Cone Voltage / Fragmentor Voltage to a low setting (e.g., 15-20 V) to minimize Boc fragmentation.

Protocol 2: Sample Preparation to Prevent Oxidative Degradation

To prevent the formation of the Glaser dimer (m/z 561) during sample prep for NMR or LC-MS:

  • Solvent Degassing: Sparge all diluents (e.g., CDCl3, Methanol) with Argon for 5 minutes prior to dissolving the sample. This removes dissolved oxygen.

  • Avoid Chloroform Acidification: CDCl3 can degrade over time to produce trace DCl, which will rapidly deprotect the Boc group. Self-Validation: Pass CDCl3 through a small plug of basic alumina immediately before use, or use CDCl3 stabilized with silver foil.

  • Storage: Transfer the prepared solution to amber vials (to prevent photo-oxidation) and purge the vial headspace with Argon before capping.

References

  • Title: Charged aerosol detection in pharmaceutical analysis Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Electrospray ionization mass spectrometry of Boc-protected amino acids and peptides Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Glaser Coupling: Synthesis and Applications Source: Chemical Reviews URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Azide-Alkyne Cycloaddition: A Comparative Analysis of CuAAC and SPAAC for tert-Butyl dodec-11-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a foundational requirement for innovation. The advent of "click chemistry" has provided a powerful toolkit for this purpose, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) standing as the two most prominent methodologies.[1] Both pathways yield a highly stable triazole linkage, yet their underlying mechanisms dictate a critical trade-off between reaction speed and biocompatibility.

This guide provides an in-depth, data-driven comparison of CuAAC and SPAAC, with a specific focus on reactions involving tert-Butyl dodec-11-yn-1-ylcarbamate. This substrate, featuring a terminal alkyne, a protective Boc group, and a lipophilic alkyl chain, serves as an excellent model for understanding the strategic choices involved in bioconjugation, linker chemistry, and materials science. We will explore the mechanistic nuances, present quantitative performance data, and provide detailed experimental protocols to empower you to select the optimal ligation strategy for your specific application.

Pillar 1: The Mechanistic Divide

The fundamental difference between CuAAC and SPAAC lies in their method of alkyne activation. CuAAC relies on a copper(I) catalyst, whereas SPAAC leverages the intrinsic ring strain of a specialized cyclooctyne.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by Sharpless and Meldal, the CuAAC reaction is the gold standard for click chemistry, demonstrating an extraordinary rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[2] The mechanism involves the in situ formation of a copper(I) acetylide from the terminal alkyne of a substrate like tert-Butyl dodec-11-yn-1-ylcarbamate. This intermediate then coordinates with the azide, proceeding through a six-membered copper metallacycle to regioselectively form the 1,4-disubstituted triazole product.[2][3] The active Cu(I) catalyst is typically generated from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate, which also serves to prevent oxidative homocoupling of the alkyne (Glaser coupling).[2][4]

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne R₁-C≡CH (tert-Butyl dodec-11-yn-1-ylcarbamate) Cu_Acetylide Cu(I) Acetylide [R₁-C≡C-Cu] Alkyne->Cu_Acetylide + Cu(I) Azide R₂-N₃ Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle CuI Cu(I) Catalyst CuI->Cu_Acetylide Cu_Acetylide->Metallacycle + R₂-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole Product Triazolide->Product Protonolysis Product->CuI Catalyst Regeneration

Fig. 1: Simplified catalytic cycle for the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed by Bertozzi to overcome the cytotoxicity associated with copper catalysts, SPAAC is a bioorthogonal reaction that proceeds without any metal catalyst.[5][6] The driving force is the significant ring strain (approx. 18 kcal/mol) of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO).[] When an azide-functionalized molecule reacts with the strained alkyne, the release of this ring strain dramatically lowers the activation energy, facilitating a spontaneous [3+2] cycloaddition to form a stable triazole.[6] Unlike CuAAC, this reaction is not inherently regioselective and typically yields a mixture of regioisomers.[1] In the context of our topic, tert-Butyl dodec-11-yn-1-ylcarbamate would need to be reacted with a molecule functionalized with a strained cyclooctyne, not an azide. For the purpose of this guide, we will consider the more common scenario where the azide is one reactant and the strained alkyne is the other.

SPAAC_Mechanism cluster_1 Catalyst-Free Reaction StrainedAlkyne Strained Cyclooctyne (e.g., DBCO) TransitionState Concerted [3+2] Transition State StrainedAlkyne->TransitionState Azide Azide (R-N₃) Azide->TransitionState Product Triazole Product (Mixture of Regioisomers) TransitionState->Product Ring Strain Release

Fig. 2: Reaction pathway for the catalyst-free SPAAC.

Pillar 2: Quantitative & Qualitative Head-to-Head Comparison

The choice between CuAAC and SPAAC for a substrate like tert-Butyl dodec-11-yn-1-ylcarbamate is dictated by the specific experimental requirements. The following table summarizes the key performance indicators to guide this decision.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Expert Commentary
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1]Catalyst-free [3+2] cycloaddition driven by ring strain between a strained cyclooctyne and an azide.[1]The key difference: CuAAC activates a simple alkyne like our substrate, while SPAAC relies on a pre-activated, strained partner.
Catalyst Copper(I), typically from CuSO₄/Sodium Ascorbate.[8]None.[]The absence of a catalyst makes SPAAC ideal for sensitive biological systems.[9]
Second-Order Rate Constant Generally faster: 1 to 100 M⁻¹s⁻¹.[4]Generally slower: 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne used (e.g., DBCO is faster).[4][10]For in vitro synthesis where speed is paramount, CuAAC holds a distinct advantage.[11]
Biocompatibility Limited due to the cytotoxicity of copper, which can damage biomolecules.[5][12]Excellent. Widely used for in vivo and live-cell applications.[6][9]This is the primary reason for choosing SPAAC, especially when working with living systems.
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1][3]Not inherently regioselective, often yielding a mixture of 1,4 and 1,5 regioisomers.[10]CuAAC provides precise structural control, which can be critical for structure-activity relationship (SAR) studies.
Reactant for Substrate An azide-functionalized molecule (e.g., benzyl azide, azido-PEG).A strained-alkyne functionalized molecule (e.g., DBCO-amine, BCN-NHS ester).The choice of reaction dictates the required functionality on the binding partner.
Potential Side Reactions Oxidative homocoupling (Glaser coupling) of the alkyne; copper-mediated damage to proteins or DNA.[1]Cyclooctynes can be unstable or undergo side reactions under certain conditions.[4]Proper reaction setup (e.g., using excess ascorbate in CuAAC) can mitigate these issues.
Purification Requires removal of copper catalyst, ligands, and reducing agent, often via chromatography or chelation.[2][13]Simpler purification as there is no catalyst to remove.[14]The simplified workup for SPAAC can be a significant practical advantage.

Pillar 3: Experimental Workflows and Protocols

A successful conjugation experiment relies on a robust and logical workflow, from reagent preparation to final product characterization.

Workflow cluster_workflow General Bioconjugation Workflow Prep 1. Prepare Reactants - Dissolve Alkyne & Azide - Prepare Catalyst/Reductant (CuAAC) Initiate 2. Initiate Reaction - Add Catalyst (CuAAC) - Mix Reactants (SPAAC) Prep->Initiate Incubate 3. Incubate - Stir at RT or 37°C - Monitor by TLC/LC-MS Initiate->Incubate Purify 4. Purify Product - Chromatography - Dialysis / SEC Incubate->Purify Characterize 5. Characterize - MS, NMR, SDS-PAGE Purify->Characterize Final Final Bioconjugate Characterize->Final

Fig. 3: A generalized experimental workflow for bioconjugation.
Protocol 1: CuAAC with tert-Butyl dodec-11-yn-1-ylcarbamate

This protocol describes a general procedure for the copper-catalyzed cycloaddition with a model azide, benzyl azide.

Materials:

  • tert-Butyl dodec-11-yn-1-ylcarbamate (1.0 equiv)

  • Benzyl azide (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 equiv)

  • Sodium ascorbate (0.2 - 0.5 equiv)

  • Solvent: 1:1 mixture of tert-butanol and deionized water[15]

  • Thin-layer chromatography (TLC) plates and appropriate eluent (e.g., ethyl acetate/hexanes)

  • Silica gel for column chromatography[13]

Procedure:

  • Preparation: In a round-bottom flask, dissolve tert-Butyl dodec-11-yn-1-ylcarbamate (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of t-butanol and water.[15]

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. Prepare another aqueous solution of copper(II) sulfate pentahydrate.[16]

  • Initiation: Add the sodium ascorbate solution to the reaction mixture, followed immediately by the copper(II) sulfate solution. A color change is often observed.

    • Rationale: Sodium ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ. Adding it just before the copper sulfate ensures a reducing environment is present to generate the catalyst and prevent premature oxidation.[8][17]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting alkyne spot has been consumed (typically 1-12 hours).[16]

  • Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[16]

  • Purification: Concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.[13]

Protocol 2: SPAAC of an Azide with a DBCO-Functionalized Molecule

This protocol outlines the reaction of an azide-containing molecule (e.g., 3-azidopropan-1-ol) with a DBCO-functionalized partner, illustrating the procedure relevant to SPAAC.

Materials:

  • Azide-functionalized molecule (e.g., 3-azidopropan-1-ol, 1.0 equiv)

  • DBCO-functionalized molecule (e.g., DBCO-amine, 1.0-1.2 equiv)

  • Solvent: A polar, aprotic solvent like DMSO or a buffered aqueous solution like PBS (pH 7.4), depending on substrate solubility.[18]

  • Analytical tools for monitoring (TLC, LC-MS)

Procedure:

  • Preparation: Dissolve the azide-functionalized molecule and the DBCO-functionalized molecule in the chosen solvent.

    • Rationale: SPAAC is tolerant of a wide range of solvents, including aqueous buffers, making it highly suitable for bioconjugation. The choice depends entirely on the solubility of the reactants.[9]

  • Initiation: Simply mix the solutions of the two reactants. No catalyst is required.

  • Reaction: Incubate the reaction mixture, typically at room temperature or 37°C. The reaction is often slower than CuAAC and may require several hours to overnight for completion.[10] Monitor by LC-MS for product formation.

  • Workup & Purification: The workup is significantly simpler than for CuAAC. Depending on the scale and nature of the product, purification can be achieved by:

    • Direct purification by HPLC.

    • For biomolecules, removal of excess small molecule reagents via size-exclusion chromatography (SEC) or dialysis.[10]

Making the Right Choice: A Decision Framework

The selection between CuAAC and SPAAC is a strategic decision based on the experimental context.

Decision_Tree Start Start: Need to conjugate tert-Butyl dodec-11-yn-1-ylcarbamate Q_Live Is the reaction in a living system (cells, in vivo)? Start->Q_Live Q_Speed Is reaction speed the highest priority? Q_Live->Q_Speed No Use_SPAAC Choose SPAAC (Requires a strained alkyne partner) Q_Live->Use_SPAAC Yes Q_Regio Is a single, defined regioisomer critical? Q_Speed->Q_Regio No Use_CuAAC Choose CuAAC (Requires an azide partner) Q_Speed->Use_CuAAC Yes Q_Regio->Use_CuAAC Yes Q_Regio->Use_CuAAC No (CuAAC is still often preferred for its simplicity and speed if biocompatibility is not a concern)

Fig. 4: Decision tree for selecting between CuAAC and SPAAC.

Choose CuAAC when:

  • The application is in vitro (e.g., synthesis of small molecule libraries, materials modification, bioconjugation in a cell-free environment).[10]

  • Rapid reaction kinetics and high yields are critical for the experimental outcome.[11]

  • Strict control over the product's regiochemistry (1,4-isomer) is necessary for function or characterization.[1]

  • The cost and availability of simple terminal alkynes and azides are advantageous.

Choose SPAAC when:

  • The experiment involves live cells, tissues, or whole organisms where copper toxicity is a major concern.[5][9]

  • The introduction of a metal catalyst could interfere with downstream processes or the function of a metalloprotein.

  • A simplified, catalyst-free workflow and purification are desired.[14]

Conclusion

Both CuAAC and SPAAC are exceptionally powerful and versatile ligation strategies. For a molecule like tert-Butyl dodec-11-yn-1-ylcarbamate, the decision is not about which reaction is "better," but which is better suited for the task at hand. CuAAC offers unparalleled speed and regiochemical precision, making it the workhorse for a vast array of in vitro applications. In contrast, SPAAC provides complete biocompatibility, opening the door to complex biological studies in living systems where cellular integrity is paramount. By understanding the fundamental trade-offs in mechanism, kinetics, and biocompatibility, researchers can confidently harness the power of click chemistry to advance their scientific goals.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Chemphyschem. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. [Link]

  • Preprints.org. (2025). Cuaac And Beyond: A Review of Click Reaction Advances in Chemistry and Biology. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 39(4), 1302–1315. [Link]

  • ResearchGate. (n.d.). Apparent kinetic constants measurements of CuAAC and SPAAC proximal.... [Link]

  • van den Elst, H., et al. (2009). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

  • ResearchGate. (n.d.). a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).... [Link]

  • K. Butz, F. G. et al. (2016). Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells. Chembiochem : a European journal of chemical biology, 17(9), 810–821. [Link]

  • Tetrahedron Letters. (2012). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. [Link]

  • ACS Medicinal Chemistry Letters. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]

  • Organometallics. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]

  • ResearchGate. (n.d.). Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder.... [Link]

  • Molecules. (2021). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. [Link]

  • Organic Letters. (2006). Chemoselective Formation of Successive Triazole Linkages in One Pot: “Click−Click” Chemistry. [Link]

  • RSC Publishing. (2026). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. [Link]

  • Chemical Science. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. [Link]

Sources

Assessing the Efficiency of tert-Butyl dodec-11-yn-1-ylcarbamate in Surface Modification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The precise engineering of material interfaces is a critical bottleneck in the development of biosensors, targeted nanoparticle delivery systems, and advanced biomaterials. To bridge the gap between inert substrates and bioactive molecules, bifunctional linkers are deployed to form Self-Assembled Monolayers (SAMs). Among these, tert-Butyl dodec-11-yn-1-ylcarbamate (CAS: 2707533-39-7)[1] has emerged as a highly efficient, modular linker. Featuring a terminal alkyne for bioorthogonal "click" chemistry and a Boc-protected amine for downstream conjugation, this 12-carbon aliphatic molecule offers distinct thermodynamic and kinetic advantages over traditional surface modifiers.

As an application scientist, selecting the correct surface linker requires balancing reaction efficiency, monolayer stability, and non-specific binding suppression. This guide objectively evaluates the performance of tert-Butyl dodec-11-yn-1-ylcarbamate against common alternatives, supported by mechanistic insights and experimental data.

Mechanistic Causality: Why tert-Butyl dodec-11-yn-1-ylcarbamate?

The structural design of tert-Butyl dodec-11-yn-1-ylcarbamate is not arbitrary; every functional group serves a specific thermodynamic or kinetic purpose in surface modification:

  • The C12 Aliphatic Chain (Thermodynamic Stability): Monolayer formation is driven by intermolecular van der Waals forces. Each methylene (-CH₂-) unit contributes approximately 1.5 kcal/mol of stabilization energy. A 12-carbon chain is the optimal length to drive spontaneous organization into a densely packed, quasi-crystalline SAM[2]. This dense packing sterically shields the underlying substrate, drastically reducing non-specific protein adsorption.

  • Terminal Alkyne (Kinetic Selectivity): The terminal alkyne enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. This reaction is bioorthogonal, proceeding with near-quantitative yield at room temperature to form a 1,4-disubstituted 1,2,3-triazole linkage. Unlike siloxane or ester bonds, the triazole ring is highly resistant to enzymatic cleavage, hydrolysis, and oxidation[4].

  • Boc-Protected Amine (Reaction Orthogonality): The tert-butyloxycarbonyl (Boc) group prevents the primary amine from coordinating with the Cu(I) catalyst or participating in unwanted side reactions during the click process[5]. Post-click, the Boc group is cleanly cleaved using an acid, releasing only gaseous byproducts (isobutylene and CO₂) to reveal a highly reactive primary amine for downstream peptide or fluorophore conjugation.

Comparative Efficiency Assessment

To objectively assess its efficiency, we must benchmark tert-Butyl dodec-11-yn-1-ylcarbamate against standard surface functionalization alternatives.

vs. Short-Chain Alkynes (e.g., Propargyl-Boc-amine)

While short-chain alkynes undergo CuAAC rapidly in solution, they perform poorly on surfaces. They lack the necessary hydrophobic chain length to establish strong intermolecular van der Waals interactions. Consequently, they form disordered, "leaky" monolayers that expose the underlying substrate, leading to high background noise in biosensing applications due to non-specific binding. The C12 chain of tert-Butyl dodec-11-yn-1-ylcarbamate forces a vertical, parallel alignment that maximizes surface coverage density[6].

vs. Direct Thiol Linkers (e.g., 11-Amino-1-undecanethiol)

Alkanethiols form strong chemisorbed bonds directly with gold or silver surfaces. However, they are strictly limited to noble metals and are notoriously susceptible to oxidative desorption in ambient air or biological buffers. In contrast, the CuAAC click strategy using tert-Butyl dodec-11-yn-1-ylcarbamate is substrate-agnostic. As long as the substrate (silica, polymer, or metal) is pre-functionalized with an azide, the resulting triazole linkage provides superior long-term thermodynamic stability[7].

vs. Silane Linkers (e.g., APTES)

3-Aminopropyltriethoxysilane (APTES) is the industry standard for silica modification. However, APTES is highly sensitive to trace moisture, leading to uncontrolled cross-polymerization and the formation of uneven multilayers. tert-Butyl dodec-11-yn-1-ylcarbamate bypasses this issue. Because the CuAAC reaction is strictly a 1:1 stoichiometric cycloaddition, it guarantees the formation of a precise, uniform monolayer without the risk of vertical polymerization[6].

Quantitative Comparison Data

The following table summarizes the experimental metrics used to validate the efficiency of these linkers. Contact angle goniometry is a primary indicator of monolayer orientation and density.

Linker AlternativeAttachment MechanismSubstrate CompatibilityMonolayer UniformityContact Angle (Pre-Activation)Contact Angle (Post-Activation / NH₂ Exposed)Primary Limitation
tert-Butyl dodec-11-yn-1-ylcarbamate CuAAC (Click)Universal (Azide-modified)Highly Ordered~85° – 87° ~50° – 55° Requires Cu(I) catalyst
Propargyl-Boc-amine CuAAC (Click)Universal (Azide-modified)Disordered / Leaky~70°~45°Poor steric shielding
11-Amino-1-undecanethiol ChemisorptionGold, Silver, CopperOrderedN/A (No Boc)~50°Oxidative instability
APTES SilanizationSilica, GlassMultilayersN/A (No Boc)~40° – 60° (Variable)Uncontrolled thickness

Data synthesized from surface characterization studies utilizing X-ray photoelectron spectroscopy (XPS) and contact angle goniometry[2][5][8].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following workflow for surface modification using tert-Butyl dodec-11-yn-1-ylcarbamate is designed as a self-validating system . Each step includes a specific analytical checkpoint to confirm causality and success before proceeding.

Step 1: Substrate Azidation
  • Procedure: Treat the bare substrate (e.g., hydroxylated silica) with an azide-terminated silane (e.g., 11-azidoundecyltrimethoxysilane) in anhydrous toluene for 12 hours at room temperature.

  • Validation Checkpoint: Perform Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS). Pass criteria: Appearance of a distinct asymmetric stretching band at ~2100 cm⁻¹ , confirming the presence of the azide group[9].

Step 2: CuAAC Click Reaction
  • Procedure: Submerge the azide-functionalized substrate in a degassed solution of tert-Butyl dodec-11-yn-1-ylcarbamate (1 mM), CuSO₄ (0.1 mM), and Sodium Ascorbate (0.5 mM) in a 1:1 Ethanol/Water mixture for 2 hours. Causality Note: Sodium ascorbate is critical as it reduces Cu(II) to the catalytically active Cu(I) in situ, preventing oxidative degradation of the catalyst.

  • Validation Checkpoint: Measure the water contact angle and repeat PM-IRRAS. Pass criteria: The contact angle should stabilize at ~85° (indicating the hydrophobic Boc-terminated C12 chain), and the azide peak at 2100 cm⁻¹ must completely disappear, confirming quantitative cycloaddition[2].

Step 3: Boc Deprotection
  • Procedure: Immerse the substrate in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes at room temperature. Rinse extensively with DCM and neutralize with 10% Diisopropylethylamine (DIPEA) in DMF.

  • Validation Checkpoint: Measure the water contact angle. Pass criteria: A sharp decrease in the contact angle from ~85° to ~50°–55° , indicating the successful removal of the hydrophobic Boc group and the exposure of the hydrophilic primary amine (-NH₂)[5].

Step 4: Downstream Conjugation
  • Procedure: Incubate the amine-reactive surface with an NHS-ester functionalized molecule (e.g., NHS-Fluorescein or NHS-Peptide) in PBS (pH 7.4) for 2 hours.

  • Validation Checkpoint: Fluorescence microscopy or Surface Plasmon Resonance (SPR). Pass criteria: Uniform fluorescence across the substrate, confirming successful amide bond formation and a defect-free monolayer.

Workflow Visualization

The following diagram maps the chemical transformations and logical progression of the surface modification protocol.

SurfaceMod Substrate Azide-Functionalized Surface (Gold, Silica, Polymer) Click CuAAC Click Reaction + tert-Butyl dodec-11-yn-1-ylcarbamate Substrate->Click Cu(I) Catalyst, Ascorbate ProtectedSAM Boc-Protected Amine SAM (Highly Ordered C12 Chain) Click->ProtectedSAM 1,2,3-Triazole Linkage Deprotection TFA Deprotection (Removes Boc Group) ProtectedSAM->Deprotection Acidic Cleavage ActiveSAM Primary Amine Surface (-NH2 Exposed) Deprotection->ActiveSAM CO2 + Isobutylene Release Conjugation NHS-Ester Conjugation (Peptide / Fluorophore) ActiveSAM->Conjugation Amide Bond Formation BioSurface Bioactive Functional Surface Conjugation->BioSurface Stable Conjugate

Workflow of surface modification using tert-Butyl dodec-11-yn-1-ylcarbamate via CuAAC.

References

  • AiFChem. "Terminal Alkynes - Product Catalog" (tert-butyl dodec-11-yn-1-ylcarbamate). 1

  • American Chemical Society (Langmuir). "Using “Click” Chemistry to Prepare SAM Substrates to Study Stem Cell Adhesion". 4

  • International Research Journal of Education and Technology (IRJEdT). "Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification". 3

  • MDPI. "Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry". 7

  • American Chemical Society (Langmuir). "Boc-Protected ω-Amino Alkanedithiols Provide Chemically and Thermally Stable Amine-Terminated Monolayers on Gold". 5

  • ResearchGate. "Click chemistry: An efficient tool to control the functionalization of metallic surfaces with alkyl chains possessing two reactive end groups". 2

  • ResearchGate. "SAMs on Gold Derived from the Direct Adsorption of Alkanethioacetates Are Inferior to Those Derived from the Direct Adsorption of Alkanethiols". 9

  • American Chemical Society (Langmuir). "On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?". 8

  • Kilian Lab. "Functionalization of Acetylene-Terminated Monolayers on Si(100) Surfaces: A Click Chemistry Approach". 6

Sources

Comparative Guide: Alkyl-Alkyne Linkers of Varying Lengths in Bioconjugation and Target Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary

In the design of heterobifunctional molecules—such as PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive scaffold. It is an active thermodynamic participant. While polyethylene glycol (PEG) linkers are traditionally favored for their aqueous solubility, pure alkyl-alkyne linkers offer unique advantages in driving hydrophobic protein-protein interactions (PPIs) and optimizing click chemistry (CuAAC) kinetics.

This guide provides an objective, data-driven comparison of short, medium, and long alkyl-alkyne linkers. By examining the causality behind their performance, we can establish rational design principles for drug development and chemical biology.

Mechanistic Insights: The Causality of Linker Length

Impact on Click Chemistry (CuAAC) Kinetics

The length of the alkyl chain adjacent to the terminal alkyne fundamentally alters the microenvironment of the copper-acetylide intermediate during bioconjugation.

  • Short Alkyls (C2–C4): Exhibit minimal steric hindrance, allowing for rapid initial coordination with the Cu(I) catalyst. However, they provide no shielding against off-target copper sequestration by adjacent heteroatoms on the payload.

  • Long Alkyls (C9–C12+): Counterintuitively, longer alkyl chains can accelerate CuAAC reactions in specific contexts. The extended hydrophobic chain creates a localized steric effect that repulses multiple ligand coordinations, effectively freeing up catalytic sites and acting as a localized base to deprotonate the terminal alkyne[1]. This allows for the rapid conjugation of even highly bulky payloads.

Impact on PROTAC Ternary Complex Thermodynamics

In targeted protein degradation, the "Goldilocks principle" dictates linker length efficacy:

  • The Steric Clash (Too Short): For ALK-targeting PROTACs, short alkyl linkers (C2–C5) severely weakened degradation efficacy because the Protein of Interest (POI) and the E3 ligase sterically clashed, preventing the formation of a stable ternary complex[2].

  • The Entropic Penalty (Too Long): Extending the linker too far increases the entropic penalty of folding. In HDAC8 degraders, increasing the alkyl length to n=6 or decreasing it to n=4 both reduced degradation capability compared to the optimal n=5 (pentyl) linker[3].

  • Hydrophobic Packing vs. PEG: For CBP/p300 degraders, an extended 12-atom alkyl linker significantly outperformed a 12-atom PEG linker in cellular potency (IC50 = 218.2 nM vs. 1676 nM)[4]. Causality: Alkyl linkers can collapse to engage in favorable van der Waals interactions with hydrophobic patches on the protein surface, actively stabilizing the ternary complex. In contrast, PEG linkers retain a rigid hydration shell that repels tight protein-protein packing.

Comparative Performance Data

Table 1: Performance Metrics of Alkyl-Alkyne Linkers by Length

Linker LengthHydrophobicity (LogP)CuAAC Reaction KineticsPROTAC Ternary Complex FormationCell PermeabilityPrimary Application
Short (C2–C4) LowVery Fast (Minimal steric hindrance)Poor (Severe steric clash between POI and E3)ExcellentSmall molecule bioconjugation, fluorophore labeling
Medium (C5–C8) ModerateFastOptimal for tight binding pockets (e.g., HDAC8)GoodKinase/HDAC PROTACs, rigid spatial control
Long (C9–C12+) HighModerate (Hydrophobic packing effects)Optimal for shallow pockets (e.g., CBP/p300)Poor to Moderate (High lipophilicity)Large multi-domain protein PROTACs

Logical Relationship Visualization

G A Short Alkyl-Alkyne (C2 - C4) D Steric Clash (No Ternary Complex) A->D  Inadequate spacing B Medium Alkyl-Alkyne (C5 - C8) E Optimal PPI (High Degradation) B->E  Ideal cooperativity C Long Alkyl-Alkyne (C9 - C12+) F Entropic Penalty & Low Permeability C->F  Excessive flexibility

Logical relationship between alkyl linker length and PROTAC ternary complex efficacy.

Experimental Workflows & Self-Validating Protocols

To rigorously compare these linkers, the experimental design must eliminate false positives (e.g., binary binding mistaken for ternary complex formation). The following protocols are engineered as self-validating systems.

Protocol 1: CuAAC Bioconjugation Optimization with Alkyl-Alkyne Linkers

Purpose: To synthesize a library of PROTACs varying only in alkyl linker length.

  • Preparation: Dissolve the azide-functionalized E3 ligand (1.0 eq) and the variable-length alkyl-alkyne POI ligand (1.2 eq) in a degassed DMSO/t-BuOH (1:1) solvent mixture.

  • Catalyst Assembly: Premix CuSO4​ (0.1 eq) with the accelerating ligand TBTA (0.2 eq) in aqueous solution. Causality: TBTA protects Cu(I) from oxidation and disproportionation, which is critical when using highly hydrophobic long-chain alkynes that might otherwise sequester the metal.

  • Reduction: Add Sodium Ascorbate (0.5 eq) to the catalyst mixture to generate active Cu(I) in situ, then immediately add to the reaction vessel.

  • Self-Validation Step (LC-MS Tracking): Monitor the reaction at 1h, 3h, and 6h. The system validates itself when the disappearance of the exact mass of the starting alkyne strictly correlates 1:1 with the appearance of the 1,4-disubstituted triazole mass. If side-product masses appear (e.g., oxidative homocoupling of alkynes), the system indicates insufficient degassing or failed Cu(I) stabilization.

  • Purification: Purify via preparative HPLC to >95% purity to ensure unreacted monomers do not skew downstream biological assays.

G Step1 1. Library Synthesis (CuAAC with C2-C12 Alkyl-Alkynes) Step2 2. LC-MS Validation (Confirm Triazole Formation) Step1->Step2 Step3 3. TR-FRET Assay (Measure Ternary Complex) Step2->Step3 Step4 4. Western Blot (Quantify Target Degradation) Step3->Step4

Experimental workflow for synthesizing and validating alkyl-alkyne linked PROTACs.

Protocol 2: TR-FRET Ternary Complex Validation

Purpose: To quantify how alkyl linker length impacts the thermodynamics of POI-PROTAC-E3 complex formation.

  • Reagent Preparation: Prepare recombinant POI tagged with GST (Glutathione S-transferase) and E3 ligase tagged with 6xHis.

  • Fluorophore Addition: Add Anti-GST Terbium (Tb) cryptate (donor) and Anti-His d2 (acceptor) antibodies to the assay buffer.

  • Titration: Titrate the PROTAC library (from Protocol 1) across a 12-point concentration gradient (10 pM to 10 µM) into the protein mixture.

  • Incubation & Reading: Incubate for 2 hours at room temperature to reach thermodynamic equilibrium. Read the time-resolved fluorescence at 665 nm (FRET) and 620 nm (donor).

  • Self-Validation Step (The Hook Effect): The assay is self-validating through the observation of a bell-shaped curve. At low to optimal concentrations, the FRET signal increases as the ternary complex forms. At excessively high concentrations, the signal must drop (the "Hook Effect") as PROTAC molecules independently saturate the POI and E3 ligase, forming binary complexes that cannot interact. If a plateau is observed instead of a hook, the assay is invalid, indicating aggregation or non-specific binding driven by the lipophilicity of the longer alkyl chains.

References

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction - ACS Public
  • Full article: FDA-approved kinase inhibitors in PROTAC design, development and synthesis - Taylor & Francis -
  • Unlocking the therapeutic potential of HDAC8-degrading PROTACs: progress, challenges, and future directions - PMC -
  • Discovery of Highly Potent and Efficient CBP/p300 Degraders with Strong In Vivo Antitumor Activity - ACS Public

Sources

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